Product packaging for Tetrahydrorhombifoline(Cat. No.:CAS No. 3382-84-1)

Tetrahydrorhombifoline

Cat. No.: B12380129
CAS No.: 3382-84-1
M. Wt: 248.36 g/mol
InChI Key: OKTIETCHYDTVGN-HZSPNIEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetrahydrorhombifoline has been reported in Ormosia emarginata, Lupinus pubescens, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2O B12380129 Tetrahydrorhombifoline CAS No. 3382-84-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3382-84-1

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

(1S,2R,9R)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one

InChI

InChI=1S/C15H24N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,12-14H,1,3-11H2/t12-,13+,14-/m1/s1

InChI Key

OKTIETCHYDTVGN-HZSPNIEDSA-N

Isomeric SMILES

C=CCCN1C[C@H]2C[C@@H](C1)[C@H]3CCCC(=O)N3C2

Canonical SMILES

C=CCCN1CC2CC(C1)C3CCCC(=O)N3C2

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of Tetrahydrorhombifoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of tetrahydrorhombifoline, a quinolizidine alkaloid of interest to researchers in plant biochemistry, natural product chemistry, and drug development. This document details the known enzymatic steps, precursor molecules, and intermediate compounds, and presents available quantitative data and detailed experimental protocols.

Introduction to this compound and Quinolizidine Alkaloids

This compound is a member of the quinolizidine alkaloid (QA) family, a diverse group of nitrogen-containing secondary metabolites found predominantly in the Fabaceae family, particularly in the genus Lupinus.[1][2] QAs are synthesized from the amino acid L-lysine and are known for their roles in plant defense against herbivores and pathogens.[3] The structural diversity of QAs, including this compound, presents opportunities for exploring their pharmacological potential.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the conversion of L-lysine into the key intermediate, lupanine. While the complete enzymatic cascade leading to this compound is not fully elucidated, a proposed pathway involves the subsequent conversion of lupanine to rhombifoline, followed by a final reduction step.

From L-Lysine to Lupanine: The Core Quinolizidine Alkaloid Pathway

The initial and well-characterized steps of QA biosynthesis are shared among many members of this alkaloid class.[4]

  • Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) .[1][5]

  • Oxidative Deamination of Cadaverine: Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to produce 5-aminopentanal.[5]

  • Cyclization to Δ¹-Piperideine: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[5]

  • Formation of Sparteine and Lupanine: Through a series of complex, and not entirely understood, condensation and cyclization reactions, three molecules of Δ¹-piperideine are thought to ultimately form the tetracyclic QA core structure, leading to the synthesis of sparteine and subsequently lupanine.[6]

Proposed Conversion of Lupanine to this compound

The later stages of the pathway, leading specifically to this compound, are less defined. Based on the chemical structures of related QAs found in Lupinus species, a plausible pathway is proposed:

  • Dehydrogenation of Lupanine: Lupanine is believed to undergo dehydrogenation to form 5,6-dehydrolupanine.[7]

  • Formation of Rhombifoline: Further enzymatic transformations, likely involving oxidation and rearrangement, are thought to convert 5,6-dehydrolupanine into rhombifoline. The precise enzymes catalyzing these steps have not yet been characterized.

  • Reduction of Rhombifoline: The final step in the biosynthesis of this compound is the reduction of the exocyclic double bond of rhombifoline. This reaction is hypothetically catalyzed by a rhombifoline reductase . The identification and characterization of this enzyme remain a key area for future research.

Quantitative Data

Quantitative analysis of quinolizidine alkaloids is crucial for understanding their biosynthesis, regulation, and physiological roles. The following table summarizes the reported concentrations of this compound in Lupinus albus.

Plant MaterialCultivar/VarietyThis compound Concentration (µg/g dry weight)Reference
SeedsNot specified0.6 ± 0.5[4]
Phloem ExudateNot specified26.3 ± 4.1[4]
Xylem ExudateNot specified78.25 ± 9.2[4]
Fruit PodsNot specified50.9 ± 5.6[4]

Note: Enzyme kinetic data for the specific enzymes involved in the conversion of lupanine to this compound are not currently available in the scientific literature.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of quinolizidine alkaloids, including this compound, from plant tissues.

Extraction of Quinolizidine Alkaloids

Protocol 1: Acid-Base Extraction [1]

  • Homogenization: Grind 300 mg of dried plant material to a fine powder.

  • Acid Extraction: Resuspend the powder in 20 mL of 1 M HCl and incubate at room temperature with continuous agitation for 24 hours.

  • Centrifugation: Centrifuge the mixture at 8500 rpm for 10 minutes.

  • Alkalinization: Recover the supernatant and adjust the pH to 12 with 3 M NH₄OH.

  • Solid-Phase Extraction: Load the alkalinized supernatant onto an Isolute® HM-N column.

  • Elution: Elute the alkaloids with 30 mL of CH₂Cl₂ (three times).

  • Concentration: Collect the eluate and concentrate to dryness using a rotary evaporator at 40°C.

Protocol 2: Ultrasonic Extraction with 80% Methanol [8]

  • Homogenization: Homogenize the plant sample.

  • Extraction: Perform ultrasonic extraction with 80% methanol for 60 minutes.

  • Further processing for analysis.

Quantification of Quinolizidine Alkaloids by UPLC-MS/MS

Instrumentation: Ultra-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UPLC-ESI-MS/MS).[9]

Sample Preparation:

  • Reconstitute the dried alkaloid extract in a suitable solvent (e.g., 80% methanol).

  • Filter the sample through a 0.22 µm syringe filter before injection.

UPLC Conditions (Example):

  • Column: Acquity UPLC BEH C18 column (or equivalent)

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and other QAs of interest. For this compound (C₁₅H₂₄N₂O, MW: 248.36 g/mol ), the [M+H]⁺ ion at m/z 249.2 would be the precursor ion. Product ions would need to be determined through fragmentation analysis.

  • Quantification: Use a standard curve of pure this compound to quantify its concentration in the samples.

Visualizations

Biosynthetic Pathway of this compound

Tetrahydrorhombifoline_Biosynthesis cluster_core_QA Core Quinolizidine Alkaloid Pathway cluster_THR_formation Proposed this compound Formation L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase (LDC) 5-Aminopentanal 5-Aminopentanal Cadaverine->5-Aminopentanal Copper Amine Oxidase (CAO) delta1-Piperideine Δ¹-Piperideine 5-Aminopentanal->delta1-Piperideine Spontaneous Cyclization Sparteine Sparteine delta1-Piperideine->Sparteine Condensation/Cyclization Lupanine Lupanine Sparteine->Lupanine Dehydrolupanine 5,6-Dehydrolupanine Lupanine->Dehydrolupanine Rhombifoline Rhombifoline Dehydrolupanine->Rhombifoline This compound This compound Rhombifoline->this compound Rhombifoline Reductase (Hypothetical)

Caption: Proposed biosynthetic pathway of this compound from L-lysine.

Experimental Workflow for QA Analysis

QA_Analysis_Workflow PlantMaterial Plant Material (e.g., Lupinus seeds) Extraction Alkaloid Extraction (e.g., Acid-Base or Ultrasonic) PlantMaterial->Extraction Purification Solid-Phase Extraction (Optional) Extraction->Purification Analysis UPLC-MS/MS Analysis Purification->Analysis Quantification Quantification Analysis->Quantification

Caption: General experimental workflow for the analysis of quinolizidine alkaloids.

Conclusion and Future Directions

The biosynthesis of this compound is an extension of the general quinolizidine alkaloid pathway, originating from L-lysine. While the initial steps leading to the formation of the central intermediate, lupanine, are relatively well-established, the specific enzymatic conversions in the latter part of the pathway, particularly the reduction of rhombifoline to this compound, remain to be elucidated. Future research should focus on the identification and characterization of the enzymes responsible for these final steps, including the putative "rhombifoline reductase." Such studies will not only provide a complete picture of this compound biosynthesis but also open avenues for the metabolic engineering of plants to produce this and other valuable alkaloids. The detailed experimental protocols provided herein offer a solid foundation for researchers to pursue these investigations.

References

The Chemical Blueprint: A Technical Guide to the Synthesis and Derivatization of Tetrahydrorhombifoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrahydrorhombifoline

This compound is a tetracyclic alkaloid featuring a unique 1,5-methano-8H-pyrido[1,2-a][1][2]diazocin-8-one core scaffold. Its structure is further characterized by a butenyl side chain, a tertiary amine, and a lactam functionality. The complex, bridged ring system and the presence of multiple reactive sites make this compound an intriguing target for chemical synthesis and a promising scaffold for the development of novel therapeutic agents through derivatization. This guide outlines a plausible retrosynthetic analysis and a proposed synthetic pathway, followed by a discussion of potential derivatization strategies to explore its structure-activity relationship (SAR).

Proposed Synthesis of this compound

The proposed synthesis aims to construct the tetracyclic core and introduce the butenyl side chain in a convergent and stereocontrolled manner.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is outlined below. The key disconnections involve a late-stage introduction of the butenyl group, a transannular cyclization to form the bridged diazocine core, and the formation of the piperidine and glutarimide precursors from simpler starting materials.

G This compound This compound intermediate1 Tetracyclic Lactam Core This compound->intermediate1 Alkylation intermediate2 Bicyclic Piperidine-Glutarimide intermediate1->intermediate2 Transannular Mannich Cyclization butenyl_reagent 4-Bromobut-1-ene intermediate3 Substituted Piperidine intermediate2->intermediate3 Amide Coupling intermediate4 Glutarimide Derivative start1 Commercially Available Piperidine Derivative intermediate3->start1 Functional Group Interconversion start2 Glutaric Anhydride intermediate4->start2 Imide Formation G cluster_0 Piperidine Synthesis cluster_1 Glutarimide Synthesis cluster_2 Assembly and Cyclization cluster_3 Final Step start1 Commercially Available Piperidine Derivative step1 Protection & Functionalization start1->step1 intermediate3 Substituted Piperidine step1->intermediate3 step3 Amide Coupling start2 Glutaric Anhydride step2 Ring Opening & Amidation start2->step2 intermediate4 Glutarimide Derivative step2->intermediate4 intermediate2 Bicyclic Piperidine-Glutarimide step4 Transannular Mannich Cyclization intermediate2->step4 step3->intermediate2 intermediate1 Tetracyclic Lactam Core step4->intermediate1 step5 Alkylation with 4-Bromobut-1-ene intermediate1->step5 This compound This compound step5->this compound G cluster_0 Lactam Modifications cluster_1 Tertiary Amine Modifications cluster_2 Alkene Modifications This compound This compound lactam_reduction Reduction to cyclic amine This compound->lactam_reduction lactam_thionation Conversion to thiolactam This compound->lactam_thionation n_oxide_formation N-Oxide formation This compound->n_oxide_formation quaternization Quaternary ammonium salt formation This compound->quaternization hydrogenation Reduction to butyl side chain This compound->hydrogenation epoxidation Formation of epoxide This compound->epoxidation hydroboration_oxidation Conversion to primary alcohol This compound->hydroboration_oxidation diels_alder [4+2] Cycloaddition This compound->diels_alder

References

In-Depth Technical Guide to the Physico-chemical Properties of Tetrahydrorhombifoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrorhombifoline is a quinolizidine alkaloid found in various plant species, notably within the Genista genus.[1][2] As a member of the alkaloid class of compounds, it exhibits a range of biological activities, including notable antibacterial and antifungal properties.[1][2] This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological mechanisms of action. This information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physico-chemical Data Summary

A compilation of the available quantitative physico-chemical data for this compound is presented in Table 1. It is important to note that while calculated values for several properties are available, experimentally determined melting and boiling points were not found in the reviewed literature.

Table 1: Physico-chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₄N₂O[3]
Molecular Weight 248.36 g/mol [3]
Calculated LogP (Octanol/Water) 1.895Cheméo
Calculated Water Solubility (log₁₀S) -2.18Cheméo
Melting Point Data not available
Boiling Point Data not available
pKa Data not available

Experimental Protocols

Detailed methodologies for the experimental determination of key physico-chemical properties of alkaloids like this compound are outlined below. These protocols are generalized and may require optimization based on the specific sample and laboratory conditions.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

  • Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar, and pestle.

  • Procedure:

    • Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

    • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough determination has been made).

    • Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range represents the melting point.

Boiling Point Determination (Micro Method)

For liquid compounds or those that can be melted without decomposition, the micro boiling point method is suitable.

  • Apparatus: Thiele tube or other heating bath, small test tube, capillary tube (sealed at one end), thermometer, rubber band, and heat source.

  • Procedure:

    • Place a small amount of the liquid this compound sample into a small test tube.

    • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

    • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Immerse the assembly in a Thiele tube or an oil bath, making sure the rubber band is not submerged in the heating medium.

    • Heat the apparatus gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

    • Continue heating until a rapid and continuous stream of bubbles is observed, indicating the vapor pressure of the sample equals the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[4][5][6]

Solubility Determination

Solubility is a crucial parameter for drug development, influencing absorption and formulation.

  • Apparatus: Analytical balance, vials with caps, constant temperature shaker/incubator, centrifuge, spectrophotometer or HPLC.

  • Procedure (Shake-Flask Method):

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

    • Seal the vial and place it in a constant temperature shaker (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

    • After equilibration, centrifuge the suspension to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.

    • The solubility is expressed as mass per unit volume (e.g., mg/mL).

pKa Determination

The acid dissociation constant (pKa) is vital for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

  • Apparatus: pH meter, automatic titrator or spectrophotometer, buffer solutions, analytical balance.

  • Procedure (Potentiometric Titration):

    • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-methanol mixture).

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the basicity of the alkaloid.

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined from the titration curve at the half-equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, which is a key determinant of its pharmacokinetic properties.

  • Apparatus: Separatory funnel or vials, analytical balance, constant temperature shaker, centrifuge, analytical instrument (HPLC or GC-MS).

  • Procedure (Shake-Flask Method):

    • Prepare a solution of this compound in either water-saturated octanol or octanol-saturated water.

    • Add equal volumes of the octanol and aqueous phases to a separatory funnel or vial.

    • Shake the mixture vigorously for a set period to allow for partitioning of the analyte between the two phases.

    • Allow the phases to separate completely, using a centrifuge if necessary.

    • Determine the concentration of this compound in both the octanol and aqueous phases using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Mandatory Visualizations

experimental_workflow plant_material Plant Material (e.g., Genista vuralii) extraction Alkaloid Extraction plant_material->extraction Homogenization in acid purification Purification (e.g., Column Chromatography) extraction->purification Crude alkaloid extract identification Identification (GC-MS, NMR) purification->identification Isolated this compound physchem_analysis Physico-chemical Analysis identification->physchem_analysis Confirmed Structure bio_activity Biological Activity Assays physchem_analysis->bio_activity Characterized Compound

Isolation and Characterization Workflow.

antimicrobial_mechanism cluster_bacterium Bacterial/Fungal Cell cell_membrane Cell Membrane cell_wall Cell Wall cell_wall->cell_membrane cytoplasm Cytoplasm thr This compound thr->cell_wall Interaction disruption Membrane Disruption thr->disruption Causes disruption->cell_membrane leakage Ion Leakage & Loss of Membrane Potential disruption->leakage inhibition Inhibition of Cellular Processes leakage->inhibition cell_death Cell Death inhibition->cell_death

Proposed Antimicrobial Mechanism of Action.

Biological Activity and Mechanism of Action

This compound is a constituent of alkaloid extracts from Genista vuralii that have demonstrated significant antimicrobial activity.[1][2] These extracts showed good activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, as well as the fungus Candida krusei, with minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL.[1][2]

While the specific signaling pathways affected by pure this compound have not been fully elucidated, the mechanism of action for quinolizidine alkaloids is generally believed to involve the disruption of cell membrane integrity.[7][8][9] The lipophilic nature of these alkaloids allows them to partition into the lipid bilayer of bacterial and fungal cell membranes.[7] This insertion can lead to a loss of membrane fluidity and the formation of pores or channels, resulting in the leakage of essential ions and small molecules, dissipation of the proton motive force, and ultimately, cell death.[7][8] For fungi, disruption of the cell wall is also a potential mechanism of action.[10][11] Further research is required to identify the specific molecular targets and signaling cascades that are modulated by this compound.

Conclusion

This technical guide has summarized the currently available physico-chemical data for this compound, provided detailed experimental protocols for the determination of its key properties, and discussed its known antimicrobial activities and probable mechanism of action. The provided information aims to facilitate further research into this promising natural product for potential applications in drug discovery and development. The elucidation of its precise molecular targets and signaling pathways remains a key area for future investigation.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of Tetrahydrorhombifoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a detailed single-crystal X-ray diffraction study providing the complete crystal structure of tetrahydrorhombifoline is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Consequently, this guide provides a comprehensive, generalized framework for the crystal structure analysis of a small molecule like this compound, including detailed experimental protocols and data presentation templates. Furthermore, potential biological activities and signaling pathways are discussed based on the broader class of quinolizidine alkaloids to which this compound belongs.

Introduction to this compound

This compound is a quinolizidine alkaloid with the chemical formula C₁₅H₂₄N₂O.[1] Alkaloids in this class are known for a wide range of biological activities, making them of interest to researchers in drug discovery and development. A definitive crystal structure would provide invaluable insights into its three-dimensional conformation, intramolecular interactions, and potential binding modes with biological targets. Such information is crucial for structure-activity relationship (SAR) studies and rational drug design.

This guide outlines the necessary steps to determine the crystal structure of this compound, from sample preparation to data analysis and interpretation.

Experimental Protocols: From Molecule to Crystal Structure

The determination of a small molecule crystal structure via single-crystal X-ray diffraction is a multi-step process. The following sections detail the generalized experimental protocols.

Synthesis and Purification of this compound

Prior to crystallization, a pure sample of this compound is required. While specific synthesis routes for this compound are not detailed in the provided search results, a general approach would involve:

  • Chemical Synthesis: Utilization of appropriate starting materials and reagents to construct the quinolizidine core and introduce the necessary functional groups.

  • Extraction from Natural Sources: If applicable, isolation from plant material known to produce this alkaloid, followed by chromatographic purification.

  • Purity Assessment: The purity of the synthesized or isolated compound should be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally desirable for crystallization trials.

Crystallization

The goal of crystallization is to obtain single crystals of sufficient size and quality for X-ray diffraction. This is often the most challenging step.

Materials and Reagents:

  • Purified this compound

  • A variety of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

  • Crystallization plates (e.g., 24- or 96-well sitting or hanging drop vapor diffusion plates)

  • Micro-pipettes

  • Stereomicroscope

Common Crystallization Techniques:

  • Slow Evaporation: A solution of this compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of crystallization.

  • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the this compound solution is equilibrated against a larger reservoir of a precipitant solution. The gradual diffusion of vapor from the drop to the reservoir (or vice-versa) slowly increases the concentration of the compound in the drop, leading to crystallization.

  • Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion at the interface can induce crystallization.

Screening for Crystallization Conditions:

A systematic approach is to screen a wide range of solvents, solvent mixtures, concentrations, and temperatures. Automated liquid handling systems can facilitate the setup of numerous crystallization trials.

Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

  • Cryo-cooling system (e.g., liquid nitrogen stream) to protect the crystal from radiation damage and improve data quality.

Procedure:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a cryo-loop.

  • Cryo-protection: The crystal is often flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage during data collection.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam and rotated. The diffracted X-rays are recorded by the detector at various crystal orientations. A complete dataset consists of hundreds or thousands of diffraction images.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

Software:

  • Data processing software (e.g., CrysAlisPro, APEX, XDS)

  • Structure solution and refinement software (e.g., SHELXT, SHELXL, Olex2)

Steps:

  • Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data by adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by crystallographic R-factors (R1, wR2) and the goodness-of-fit (GooF).

Data Presentation

Quantitative data from a crystal structure analysis should be presented in a clear and standardized format. The following tables serve as templates for the crystallographic data of this compound, once determined.

Table 1: Crystal Data and Structure Refinement Details for this compound

ParameterValue
Empirical formulaC₁₅H₂₄N₂O
Formula weight248.37
Temperature (K)e.g., 100(2)
Wavelength (Å)e.g., 0.71073
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
Unit cell dimensions
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Ze.g., 4
Density (calculated) (Mg/m³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value
Crystal size (mm³)e.g., 0.20 x 0.15 x 0.10
Theta range for data collection (°)e.g., 2.0 to 28.0
Index rangesh, k, l ranges
Reflections collectedValue
Independent reflectionsValue
R(int)Value
Completeness to theta = 25.242° (%)Value
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersValues
Goodness-of-fit on F²Value
Final R indices [I>2sigma(I)]R1 = Value, wR2 = Value
R indices (all data)R1 = Value, wR2 = Value
Absolute structure parameterValue (if applicable)
Largest diff. peak and hole (e.Å⁻³)Values

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

BondLength (Å)AngleAngle (°)
N1-C2ValueC2-N1-C10Value
N1-C10ValueC6-C5-N1Value
C5-N1Value......
......

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for small molecule single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis/Isolation purification Purification & Purity Check synthesis->purification screening Crystallization Screening purification->screening optimization Optimization of Conditions screening->optimization growth Crystal Growth optimization->growth mounting Crystal Mounting & Cryo-cooling growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: General workflow for single-crystal X-ray structure determination.

Potential Biological Activity and Signaling Pathways

While the specific molecular targets of this compound are not well-defined, the broader class of quinolizidine alkaloids exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and effects on the central nervous system.[2][3]

Anti-inflammatory Activity:

Several quinolizidine alkaloids have been shown to possess anti-inflammatory properties.[2][4][5] This activity is often associated with the modulation of key inflammatory signaling pathways. For instance, some alkaloids can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[6] This inhibition can occur through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][6] The NF-κB pathway is a central regulator of the inflammatory response.

Interaction with Ion Channels and Receptors:

Quinolizidine alkaloids have also been reported to interact with various ion channels and neurotransmitter receptors.[7][8][9] Some members of this class show affinity for nicotinic and muscarinic acetylcholine receptors, which could explain some of their neurological effects.[10] The modulation of ion channel function can impact cellular excitability and signaling.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for the anti-inflammatory effects of quinolizidine alkaloids.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS (Inflammatory Stimulus) tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb ikb IκB nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation nfkb_nuc NF-κB genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nfkb_nuc->genes Transcription alkaloids Quinolizidine Alkaloids (e.g., this compound) alkaloids->ikk Inhibition? alkaloids->ikb Stabilization? ikb_nfkb->ikb P ikb_nfkb->nfkb

References

Preliminary Pharmacological Screening of Tetrahydrorhombifoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrorhombifoline, a tetrahydroisoquinoline alkaloid, belongs to a class of natural products known for a wide array of biological activities. While comprehensive pharmacological screening data for this compound itself remains limited in publicly accessible literature, this technical guide provides an in-depth overview of the preliminary pharmacological evaluation methodologies relevant to this class of compounds. This document outlines standard experimental protocols for assessing key potential activities, including anti-inflammatory, analgesic, and antiplasmodial effects, drawing from studies on structurally related alkaloids. Furthermore, it presents a framework for data presentation and visualization of experimental workflows and potential signaling pathways, adhering to best practices in pharmacological research. This guide is intended to serve as a foundational resource for researchers initiating pharmacological investigations into this compound and similar natural products.

Introduction

Tetrahydroisoquinoline alkaloids are a diverse group of natural products found in various plant species. This structural motif is present in numerous biologically active molecules, exhibiting a range of pharmacological properties, including but not limited to, antitumor, antimicrobial, anti-inflammatory, and central nervous system effects. This compound, as a member of this family, represents a promising candidate for pharmacological investigation. A thorough preliminary pharmacological screening is the crucial first step in the drug discovery pipeline to identify and characterize its potential therapeutic effects.

This guide details the essential experimental protocols and data interpretation frameworks necessary for conducting a preliminary pharmacological screen of this compound, focusing on its potential anti-inflammatory, analgesic, and antiplasmodial activities, based on the known bioactivities of related compounds.

Potential Pharmacological Activities and In Vitro/In Vivo Models

Based on the pharmacological profiles of structurally similar tetrahydroisoquinoline and other alkaloids, the following activities are of primary interest for a preliminary screening of this compound.

Anti-inflammatory and Analgesic Activity

Many alkaloids possess anti-inflammatory and analgesic properties. The evaluation of these effects is a critical component of the preliminary screening process.

Quantitative Data on Related Compounds:

CompoundAssayTarget/ModelResult (IC50/ED50)Reference
β-tetrahydropyran Salvinorin BFormalin-induced inflammatory painMouse modelSignificant reduction in pain score[1]
LS20 (Tetrahydropyran derivative)Acetic acid-induced writhingMouse modelSignificant antinociceptive effect[2][3]
LS20 (Tetrahydropyran derivative)Carrageenan-induced paw edemaMouse modelAntiedematogenic effect[2][3]
Pyrazoline derivatives (IVc, IVd, Ve)Carrageenan-induced paw edemaRat modelEffective anti-inflammatory agents[4]
Antiplasmodial Activity

The emergence of drug-resistant malaria parasites necessitates the discovery of new antiplasmodial agents. Natural products, including alkaloids, are a rich source of such compounds.

Quantitative Data on Related Compounds:

CompoundStrainIC50 (µM)Reference
AlstonineP. falciparum0.17[5]
HimbelineP. falciparum0.58[5]
N-(3,3-dimethylbutyl)-1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b] indole-3-carboxamide (7)P. falciparum (D10, CQ-sensitive)Not specified[6][7]
N-(3,3-dimethylbutyl)-1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b] indole-3-carboxamide (7)P. falciparum (W2, CQ-resistant)Not specified[6][7]

Detailed Experimental Protocols

In Vivo Anti-inflammatory and Analgesic Assays

This is a widely used model for screening peripheral analgesic activity.

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound (this compound) or vehicle (control) is administered orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally.

    • The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

This model assesses both neurogenic and inflammatory pain responses.

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • A dilute solution of formalin (e.g., 2.5%) is injected into the sub-plantar surface of one hind paw.

    • The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

  • Data Analysis: The duration of licking/biting is compared between the treated and control groups for both phases.

This is a classic model for evaluating acute inflammation.

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • The initial paw volume of the rats is measured using a plethysmometer.

    • The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally.

    • After 1 hour, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[4]

In Vitro Antiplasmodial Assay

This is a high-throughput screening method to assess the in vitro growth inhibition of Plasmodium falciparum.

  • Culture: Asexual stages of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum are maintained in continuous culture in human erythrocytes.

  • Procedure:

    • Synchronized ring-stage parasites are plated in 96-well plates.

    • The test compound is added in serial dilutions.

    • Plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • After incubation, the plates are frozen to lyse the red blood cells.

    • SYBR Green I lysis buffer is added, and the plates are incubated in the dark.

    • Fluorescence is measured using a microplate reader (excitation at 485 nm, emission at 530 nm).

  • Data Analysis: The fluorescence intensity, which correlates with parasite growth, is used to calculate the 50% inhibitory concentration (IC50) of the test compound.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compound to ensure that the observed pharmacological activity is not due to a general toxic effect.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Lines: A suitable mammalian cell line (e.g., Vero, HEK293) is used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The test compound is added in various concentrations.

    • Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (CC50) is determined. The selectivity index (SI = CC50 / IC50) can then be calculated to assess the compound's specificity.

Visualization of Workflows and Pathways

Experimental Workflows

Experimental_Workflow_Anti_inflammatory cluster_invivo In Vivo Anti-inflammatory Screening animal_prep Animal Preparation (Rats/Mice) compound_admin Compound Administration (this compound) animal_prep->compound_admin induction Induction of Inflammation (Carrageenan/Formalin) compound_admin->induction measurement Measurement of Edema/Pain Response induction->measurement data_analysis Data Analysis (% Inhibition) measurement->data_analysis

Caption: Workflow for in vivo anti-inflammatory and analgesic screening.

Experimental_Workflow_Antiplasmodial cluster_invitro In Vitro Antiplasmodial Screening parasite_culture P. falciparum Culture compound_treatment Compound Treatment (Serial Dilutions) parasite_culture->compound_treatment incubation 72h Incubation compound_treatment->incubation sybr_green SYBR Green I Assay incubation->sybr_green fluorescence Fluorescence Measurement sybr_green->fluorescence ic50 IC50 Determination fluorescence->ic50

Caption: Workflow for in vitro antiplasmodial activity screening.

Potential Signaling Pathway

While the specific signaling pathways modulated by this compound are yet to be elucidated, many anti-inflammatory natural products are known to target the NF-κB signaling pathway.

NFkB_Signaling_Pathway cluster_pathway Potential Anti-inflammatory Mechanism: NF-κB Pathway Inhibition stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor adaptor MyD88 receptor->adaptor ikk IKK Complex adaptor->ikk nfkb_ikb NF-κB/IκB Complex ikk->nfkb_ikb Phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb Releases NF-κB nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene_expression Induces thrf This compound thrf->ikk Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide outlines a systematic approach for the preliminary pharmacological screening of this compound. The provided experimental protocols for assessing anti-inflammatory, analgesic, and antiplasmodial activities, along with the framework for data presentation and visualization, offer a robust starting point for researchers. While specific pharmacological data for this compound is currently scarce, the methodologies described herein, based on established practices for related alkaloids, will enable a thorough initial evaluation of its therapeutic potential. Further detailed mechanistic studies will be necessary to fully elucidate its pharmacological profile and mechanism of action.

References

Identifying Novel Biological Targets of Tetrahydrorhombifoline: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data regarding the novel biological targets, quantitative bioactivity, or elucidated signaling pathways of the isolated compound Tetrahydrorhombifoline. The alkaloid extract of Genista vuralii, which contains this compound, has demonstrated antimicrobial properties. This guide, therefore, outlines a comprehensive and technically detailed framework of established methodologies that researchers and drug development professionals can employ to identify and characterize the novel biological targets of a natural product like this compound.

Introduction

This compound is a quinolizidine alkaloid identified in the plant Genista vuralii. Preliminary studies on the crude alkaloid extract of this plant have indicated promising antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against certain bacterial and fungal strains. However, to advance this compound from a promising natural product to a potential therapeutic agent, a thorough understanding of its specific molecular targets and mechanism of action is imperative. This document provides a detailed guide to the experimental workflows and methodologies that can be employed to achieve this.

Phase 1: Initial Bioactivity Screening and Assessment

The first phase involves confirming and quantifying the bioactivity of isolated this compound and assessing its cytotoxic profile. This foundational data is crucial for guiding subsequent target identification studies.

Antimicrobial Susceptibility Testing

Objective: To determine the precise minimum inhibitory concentration (MIC) of isolated this compound against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay [1][2][3][4][5]

  • Preparation of this compound Stock Solution: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains to be tested, adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Bacillus subtilisGram-positive Bacteria8
Escherichia coliGram-negative Bacteria64
Pseudomonas aeruginosaGram-negative Bacteria>128
Candida albicansFungus32
Candida kruseiFungus16
Cytotoxicity Assessment

Objective: To evaluate the cytotoxic effect of this compound on mammalian cell lines to determine its therapeutic window.

Experimental Protocol: MTT Assay [6][7][8][9]

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Table 2: Hypothetical Cytotoxicity of this compound

Cell LineIC50 (µM)
HeLa75
HEK293>100

Phase 2: Target Identification

Once the bioactivity and a safe therapeutic window are established, the next phase focuses on identifying the specific molecular targets of this compound.

General Workflow for Target Identification

Target_Identification_Workflow General Workflow for Target Identification cluster_Phase1 Phase 1: Bioactivity Screening cluster_Phase2 Phase 2: Target Identification cluster_Phase3 Phase 3: Target Validation & MoA A Isolated this compound B Antimicrobial & Cytotoxicity Assays A->B C Affinity Chromatography B->C Identified Bioactivity D Genetic Screens (e.g., Yeast Knockout Library) B->D Identified Bioactivity E Computational Modeling B->E Identified Bioactivity F Enzyme Inhibition Assays C->F Putative Targets G Receptor Binding Assays C->G Putative Targets H Cellular Pathway Analysis D->H Identified Genes E->F Predicted Targets E->G Predicted Targets I Mechanism of Action Elucidated F->I Validated Target & Mechanism G->I Validated Target & Mechanism H->I Validated Target & Mechanism

Caption: A generalized workflow for identifying and validating novel biological targets.

Experimental Protocol: Affinity Chromatography

Objective: To isolate proteins that physically interact with this compound from a cell lysate.

  • Immobilization of this compound: Covalently link this compound to a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a protein extract from the target cells (e.g., S. aureus or a human cell line).

  • Incubation: Incubate the cell lysate with the this compound-conjugated beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Phase 3: Target Validation and Mechanism of Action

Following the identification of putative targets, this phase focuses on validating these interactions and elucidating the downstream effects on cellular signaling pathways.

Enzyme Inhibition Assays

Objective: To determine if this compound inhibits the activity of a purified candidate enzyme.

Experimental Protocol: General Enzyme Inhibition Assay [10][11][12][13][14]

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme, a solution of the enzyme's substrate, and a solution of the purified enzyme.

  • Reaction Setup: In a 96-well plate, combine the buffer, enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Monitoring Reaction Progress: Monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

Table 3: Hypothetical Enzyme Inhibition Data for this compound

Target EnzymeIC50 (µM)
Dihydrofolate Reductase25
DNA Gyrase>100
Tyrosyl-tRNA Synthetase12
Receptor Binding Assays

Objective: To quantify the binding affinity of this compound to a purified candidate receptor.

Experimental Protocol: Radioligand Binding Assay [15][16][17][18][19]

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well filter plate, incubate the membranes with a known radiolabeled ligand for the receptor and varying concentrations of unlabeled this compound.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well and wash to separate bound from free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the displacement of the radioligand by this compound to determine the Ki (inhibition constant) and Kd (dissociation constant).

Table 4: Hypothetical Receptor Binding Data for this compound

Target ReceptorKi (nM)Kd (nM)
Serotonin 5-HT2A Receptor150-
Dopamine D2 Receptor85-
Adrenergic α1 Receptor220-
Elucidation of Signaling Pathways

Objective: To understand how the interaction of this compound with its target affects cellular signaling cascades.

Signaling_Pathway_Example Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Response Cellular Response Gene_Expression->Response Ligand Endogenous Ligand Ligand->Receptor This compound This compound This compound->Receptor

Caption: Example of a G-protein coupled receptor signaling pathway potentially inhibited by this compound.

Experimental Approach: Western Blotting and Reporter Assays

  • Western Blotting: Treat cells with this compound and analyze the phosphorylation status of key proteins in the suspected signaling pathway (e.g., kinases, transcription factors) using specific antibodies.

  • Reporter Gene Assays: Use cell lines containing a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of interest. Measure the reporter gene activity in the presence and absence of this compound.

Conclusion

The identification of novel biological targets for natural products like this compound is a multi-faceted process that requires a systematic and integrated experimental approach. By combining initial bioactivity screening with robust target identification and validation methodologies, researchers can elucidate the mechanism of action of this compound. The successful execution of the workflows outlined in this guide will be instrumental in unlocking the therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.

References

Tetrahydrorhombifoline: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of tetrahydrorhombifoline, a quinolizidine alkaloid. Due to the limited availability of specific experimental data for this compound, this document outlines detailed, adaptable protocols for its characterization, drawing from established guidelines for natural products and alkaloids. It is intended to serve as a foundational resource for researchers initiating pre-formulation and early-stage drug development studies involving this compound. This guide includes structured data tables for organizing potential experimental outcomes and visual diagrams of experimental workflows and the relevant biosynthetic pathway to provide a comprehensive framework for investigation.

Introduction

This compound is a quinolizidine alkaloid that has been identified in various plant species. As with many natural products, a thorough understanding of its physicochemical properties is paramount for any potential therapeutic development. Solubility and stability are critical parameters that influence bioavailability, formulation strategies, and shelf-life. This guide consolidates the currently available information on this compound and presents standardized protocols for its comprehensive solubility and stability assessment in accordance with international guidelines.

Physicochemical Properties of this compound

Basic information for this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₅H₂₄N₂ONIST
Molecular Weight 248.36 g/mol NIST
CAS Number 3382-84-1NIST
Calculated logP (Octanol/Water) 1.895Cheméo[1]
Calculated Water Solubility (logS) -2.18 (mol/L)Cheméo[1]

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) in various media is a critical factor for its absorption and formulation. The following sections detail a proposed experimental approach for characterizing the solubility profile of this compound.

Data Presentation: Predicted Solubility Profile

The following table is a template for summarizing the experimental solubility data for this compound in various solvents relevant to pharmaceutical development.

Solvent SystemTemperature (°C)Predicted Solubility (mg/mL)Method of Analysis
Purified Water25LowHPLC-UV
0.1 N HCl (pH 1.2)25Moderate to HighHPLC-UV
Phosphate Buffer (pH 6.8)25Low to ModerateHPLC-UV
Phosphate Buffer (pH 7.4)25Low to ModerateHPLC-UV
Ethanol25HighHPLC-UV
Methanol25HighHPLC-UV
Propylene Glycol25ModerateHPLC-UV
Dimethyl Sulfoxide (DMSO)25Very HighHPLC-UV
Polyethylene Glycol 400 (PEG 400)25HighHPLC-UV
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC-UV system with a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

  • Calculate the solubility in mg/mL or other appropriate units.

Experimental Workflow: Solubility Determination```dot

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate with shaking (e.g., 24-72h at 25°C) prep2->equil1 proc1 Centrifuge to pellet undissolved solid equil1->proc1 proc2 Filter supernatant (0.22 µm filter) proc1->proc2 proc3 Dilute filtrate proc2->proc3 analysis1 Quantify using validated HPLC-UV method proc3->analysis1 analysis2 Calculate solubility analysis1->analysis2

Forced Degradation Experimental Workflow

Biological Context: Quinolizidine Alkaloid Biosynthesis

This compound belongs to the quinolizidine alkaloid family. These compounds are biosynthesized from the amino acid L-lysine. [2]Understanding the biosynthetic pathway provides context for the compound's origin and its relationship to other structurally similar alkaloids.

G lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase quinolizidine Quinolizidine Ring System cadaverine->quinolizidine Multiple Enzymatic Steps This compound This compound and other Quinolizidine Alkaloids quinolizidine->this compound Tailoring Enzymes

Quinolizidine Alkaloid Biosynthesis Pathway

Conclusion

The successful development of this compound as a potential therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. This technical guide provides a framework of standardized, adaptable protocols for the systematic evaluation of its solubility and stability. The data generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any future medicinal products containing this compound. Researchers are encouraged to utilize these methodologies to build a comprehensive data package for this compound.

References

Ethnobotanical Uses of Plants Containing Tetrahydrorhombifoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrorhombifoline is a tetrahydroisoquinoline alkaloid found within select species of the Fabaceae family, notably in the genera Senna (formerly Cassia) and Caesalpinia. These plants have a rich history in traditional medicine across various cultures, where they are employed to treat ailments related to inflammation, pain, microbial infections, and gastrointestinal issues. This technical guide provides a comprehensive overview of the ethnobotanical applications of these plants, supported by available pharmacological data for their extracts and constituent compounds. While direct quantitative pharmacological data and specific signaling pathways for pure this compound are not extensively documented in current literature, this guide collates existing research to infer its potential role in the observed therapeutic effects. Detailed experimental protocols for common bioassays related to the ethnobotanical uses are provided, alongside visualizations of relevant biological pathways and research workflows to guide future investigation into this promising class of alkaloids.

Introduction to this compound and Host Plants

This compound is a member of the tetrahydroisoquinoline class of alkaloids. Alkaloids are naturally occurring nitrogen-containing compounds that often exhibit significant physiological effects. The primary plant genera known to contain this compound are:

  • Senna (formerly Cassia) : This large genus of flowering plants is found in tropical and subtropical regions worldwide. Species such as Senna alata, Senna tora, and Senna occidentalis are well-documented in traditional medicine systems for their therapeutic properties, which are often attributed to a rich profile of phytochemicals including alkaloids, anthraquinones, and flavonoids.[1][2][3]

  • Caesalpinia : This genus comprises trees, shrubs, and lianas, also found in tropical and subtropical areas. Plants like Caesalpinia crista and Caesalpinia bonduc have been traditionally used to treat a wide array of conditions, from fever and inflammation to microbial infections.[4][5][6]

The ethnobotanical uses of these plants strongly suggest the presence of bioactive constituents with anti-inflammatory, analgesic, and antimicrobial properties. While compounds like sennosides (in Senna) are well-known for their laxative effects, the role of alkaloids such as this compound is an area of growing research interest.[7][8]

Ethnobotanical Uses

The traditional medicinal applications of plants containing this compound are diverse. Preparations typically involve decoctions, infusions, or pastes made from leaves, roots, seeds, or bark.

  • Anti-inflammatory and Analgesic Uses : Decoctions and pastes are commonly applied to treat rheumatism, swelling, and general pain.[4][5] Senna and Caesalpinia species are used in traditional medicine to manage arthritis, backaches, and headaches.[1][2]

  • Antimicrobial and Dermatological Uses : Leaf extracts of plants like Senna alata are widely used to treat skin diseases such as ringworm, eczema, and scabies, indicating potent antifungal and antibacterial properties.[9][10] They are also used for wound healing and respiratory tract infections.[10]

  • Gastrointestinal Uses : The most well-documented use of Senna species is as a laxative for the treatment of constipation.[1][9][11] They are also employed to expel intestinal worms and treat other stomach ailments.[1]

Pharmacological Data and Biological Activity

While specific quantitative data for this compound is limited, studies on crude extracts and other compounds isolated from Senna and Caesalpinia species provide strong evidence for the biological activities that underpin their traditional uses. The data presented below for related compounds and extracts can serve as a proxy for understanding the potential efficacy of the host plants.

Table 1: Anti-inflammatory and Analgesic Activity of Related Compounds and Extracts
Plant/Compound SourceAssay TypeModelTarget/DoseResultReference
Pistacia chinensis ExtractAnalgesicHot Plate Model (in vivo)100 mg/kgSignificant increase in latency time (21.98s)[1][4][9]
3',4',7,8-tetrahydroxy-3-methoxyflavoneAnalgesicHot Plate Model (in vivo)15 mg/kgSignificant increase in latency time (24.11s)[1][4][9]
Pistacia chinensis ExtractAnti-inflammatoryCarrageenan-induced Paw Edema100 mg/kg50.23% reduction in inflammation[1][9]
3',4',7,8-tetrahydroxy-3-methoxyflavoneAnti-inflammatoryCarrageenan-induced Paw Edema15 mg/kg67.09% reduction in inflammation[1][9]
Pyrazolinylbenzidine DerivativeAnti-inflammatoryCarrageenan-induced Paw Edema50 mg/kg54.80% inhibition[12]
Table 2: Antimicrobial Activity of Related Compounds and Extracts
Plant/Compound SourceOrganismAssay TypeMIC (Minimum Inhibitory Concentration)Reference
Synthesized FlavonoidsStaphylococcus aureusBroth Microdilution31.25 - 125 µg/mL[6]
Hodgkinsine A (Alkaloid)Various Bacteria/FungiTube DilutionAs low as 5 µg/mL[13]
Senna alata Polyphenol FractionS. aureus, MRSABroth Microdilution0.312 mg/mL[5]
Senna alata Polyphenol FractionE. coliBroth Microdilution0.625 mg/mL[5]
Senna alata Polyphenol FractionP. aeruginosaBroth Microdilution1.25 mg/mL[5]

Signaling Pathways and Mechanisms of Action

The therapeutic effects reported in ethnobotanical literature are likely mediated through the modulation of key signaling pathways involved in inflammation and pain. Although the precise mechanisms of this compound have not been elucidated, alkaloids and other phytochemicals from these plants are known to interact with the following pathways.

  • NF-κB Signaling Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[14] It controls the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2.[15][16] Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory compounds.[13] Terpenes and other alkaloids have been shown to inhibit NF-κB activation, suggesting a potential mechanism for this compound.[13]

  • Cyclooxygenase (COX) Pathway : The COX-1 and COX-2 enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[17][18] Non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting these enzymes. Many natural products exert their anti-inflammatory effects by inhibiting COX-2.[19] Docking studies of compounds from related medicinal plants suggest that inhibition of COX enzymes is a plausible mechanism of action.[4][9]

  • Opioid Receptor Modulation : Opioid receptors (mu, delta, kappa) are critical targets for pain management.[20][21][22] Alkaloids, structurally similar to some opioids, are known to interact with these receptors to produce analgesic effects.[23] This represents another potential, though speculative, mechanism for the pain-relieving properties of plants containing this compound.

Visualizations

Diagrams of Pathways and Workflows

Ethnobotanical_Research_Workflow cluster_0 Field Research & Documentation cluster_1 Laboratory Analysis cluster_2 Pharmacological Screening cluster_3 Drug Development Ethnobotanical_Survey Ethnobotanical Survey (Traditional Uses) Plant_Collection Plant Collection & Identification Ethnobotanical_Survey->Plant_Collection Extraction Crude Extract Preparation Plant_Collection->Extraction Isolation Isolation of Compounds (e.g., this compound) Extraction->Isolation In_Vitro In Vitro Assays (Antimicrobial, Anti-inflammatory) Extraction->In_Vitro Test Crude Extract Quantification Quantification (HPLC, qNMR) Isolation->Quantification Isolation->In_Vitro Test Pure Compound In_Vivo In Vivo Models (Analgesia, Inflammation) In_Vitro->In_Vivo Mechanism Mechanism of Action (Signaling Pathways) In_Vivo->Mechanism Lead_Optimization Lead Compound Optimization Mechanism->Lead_Optimization Clinical_Trials Preclinical & Clinical Trials Lead_Optimization->Clinical_Trials

Caption: Workflow for Drug Discovery from Ethnobotanical Leads.

NF_kB_Inflammatory_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκB (Ubiquitinated for Degradation) NFkB_Nuc NF-κB NFkB->NFkB_Nuc Translocates Proteasome Proteasome IkB_P->Proteasome Degraded by DNA DNA NFkB_Nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription THR This compound (Potential Inhibitor) THR->IKK Potential Inhibition

Caption: Potential Inhibition of the NF-κB Inflammatory Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the ethnobotanical claims of anti-inflammatory, analgesic, and antimicrobial activity.

Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory Assay)

This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.

  • Animal Model : Male Wistar rats or Swiss albino mice (180-220g) are used. Animals are acclimatized for one week and fasted overnight before the experiment.

  • Grouping : Animals are divided into groups (n=6):

    • Group I (Control): Vehicle (e.g., 0.9% saline or 1% Tween 80).

    • Group II (Standard): Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg, p.o.).

    • Group III-V (Test): Test compound/extract at various doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Procedure :

    • Administer the vehicle, standard drug, or test compound orally (p.o.).

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume immediately after carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt) using a plethysmometer.

  • Data Analysis :

    • Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

    • Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's).

Protocol: Hot Plate Test (Analgesic Assay)

This method is used to evaluate centrally acting analgesics.

  • Animal Model : Swiss albino mice (20-25g).

  • Apparatus : A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Grouping :

    • Group I (Control): Vehicle.

    • Group II (Standard): Tramadol or Morphine (e.g., 5 mg/kg, i.p.).

    • Group III-V (Test): Test compound/extract at various doses.

  • Procedure :

    • Record the basal reaction time for each mouse by placing it on the hot plate and noting the time until it shows signs of discomfort (e.g., licking paws, jumping). This is the baseline latency. A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

    • Administer the vehicle, standard, or test compound intraperitoneally (i.p.) or orally (p.o.).

    • Measure the reaction time (latency) at specific intervals after administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis :

    • Compare the post-treatment latencies with the baseline latency and the control group.

    • A significant increase in latency time indicates an analgesic effect.[1][4]

    • Data are analyzed using ANOVA.

Protocol: Broth Microdilution (Antimicrobial MIC Assay)

This in vitro method determines the minimum concentration of a substance that inhibits the visible growth of a microorganism.

  • Materials :

    • 96-well microtiter plates.

    • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Test compound/extract stock solution.

    • Standard antibiotic (e.g., Ciprofloxacin, Amphotericin B).

  • Procedure :

    • Dispense 100 µL of broth into each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Prepare a microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL), then dilute it to the final working concentration (e.g., 5 x 10^5 CFU/mL).

    • Add 10 µL of the standardized inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Analysis :

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]

    • To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from the clear wells onto agar plates. The lowest concentration that kills ≥99.9% of the initial inoculum is the MBC.

Conclusion and Future Directions

The ethnobotanical record of plants from the Senna and Caesalpinia genera provides strong justification for their use in traditional medicine for inflammatory, painful, and infectious conditions. The presence of the alkaloid this compound in these species suggests it may contribute to these therapeutic effects. However, a significant gap exists in the literature regarding the specific pharmacological activities and mechanisms of action of the isolated compound.

Future research should prioritize:

  • Isolation and Quantification : Isolating this compound from various plant sources and developing validated analytical methods (e.g., HPLC, LC-MS) to quantify its concentration in different plant parts.[24]

  • Pharmacological Screening : Evaluating the purified compound in a battery of in vitro and in vivo assays to obtain quantitative data (IC50, MIC, ED50) for its anti-inflammatory, analgesic, and antimicrobial activities.

  • Mechanistic Studies : Investigating the molecular targets and signaling pathways (e.g., NF-κB, COX, opioid receptors) modulated by this compound to understand its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies : Synthesizing analogues of this compound to optimize its activity and selectivity, paving the way for the development of novel therapeutic agents.

By systematically addressing these areas, the scientific community can validate the ethnobotanical claims and potentially unlock the full therapeutic potential of this compound as a lead compound for modern drug discovery.

References

Methodological & Application

Application Note: Quantitative Analysis of Tetrahydrorhombifoline in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetrahydrorhombifoline is a tetracyclic isoquinoline alkaloid found in several plant species. Preliminary studies suggest its potential pharmacological activities, which necessitates the development of a robust and sensitive bioanalytical method for its quantification in complex biological matrices. This is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies in drug development. This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure and utilizes the high selectivity and sensitivity of tandem mass spectrometry for accurate quantification.

Materials and Methods

Sample Preparation

A protein precipitation method was selected for its simplicity and high-throughput applicability in a research setting.

Protocol:

  • Allow frozen human plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another suitable alkaloid).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are proposed starting conditions for the chromatographic separation and mass spectrometric detection of this compound. Optimization of these parameters is essential for method validation.

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended Setting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by direct infusion of this compound and IS standards
Dwell Time100 ms
Collision EnergyTo be optimized for each transition
Capillary Voltage3.5 kV
Gas Temperature350°C
Gas Flow10 L/min

Method Validation Parameters (Hypothetical)

A full method validation would need to be performed according to regulatory guidelines. The following table summarizes the typical parameters and their acceptable limits that should be evaluated.

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Precision The closeness of agreement among a series of measurements.Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy The closeness of the mean test results to the true value.Within-run and between-run accuracy (%RE) within ±15% (±20% at LLOQ)
Recovery The extraction efficiency of an analytical process.Consistent, precise, and reproducible
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.IS-normalized matrix factor CV ≤ 15%
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.S/N > 10, with precision ≤ 20% and accuracy within ±20%
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Freeze-thaw, short-term, long-term, and post-preparative stability within ±15% of nominal concentrations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection ProteinPrecipitation Protein Precipitation with Acetonitrile & IS SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation to Dryness SupernatantTransfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection Injection into LC-MS/MS Reconstitution->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography MassSpec Mass Spectrometric Detection (MRM) Chromatography->MassSpec PeakIntegration Peak Integration MassSpec->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification DataReporting Data Reporting Quantification->DataReporting signaling_pathway This compound This compound Receptor Growth Factor Receptor This compound->Receptor ? PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Inhibition Inhibition Akt->Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Inhibition->Apoptosis

Protocol for the Extraction of Tetrahydrorhombifoline from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the extraction and purification of tetrahydrorhombifoline, a tetrahydroisoquinoline alkaloid, from plant material. The methodologies outlined are based on established principles for the extraction of alkaloids and related bioactive compounds from natural sources. While specific quantitative data for this compound extraction is not widely available in public literature, this protocol offers a robust framework that can be optimized for specific plant matrices. It covers sample preparation, extraction, purification, and analytical methods, and includes visual workflows to guide the experimental process.

Introduction

This compound is a tetrahydroisoquinoline alkaloid found in various plant species. Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, are known for their wide range of pharmacological activities.[1][2] The extraction and isolation of these compounds are critical first steps in drug discovery and development.[3][4] This protocol details a generalized yet comprehensive approach to extracting and purifying this compound, which can be adapted by researchers for their specific needs.

Data Presentation

Due to the limited availability of specific quantitative data for this compound extraction in the literature, the following table presents a generalized summary of experimental conditions for the extraction of related alkaloids from plant materials. Researchers should use these as a starting point for optimization.

Table 1: Summary of Generalized Extraction Parameters for Alkaloids

ParameterRange/OptionsRationale
Plant Material Dried, powdered leaves, stems, or rootsDrying prevents enzymatic degradation, and powdering increases surface area for efficient extraction.[5][6]
Extraction Method Maceration, Sonication, Soxhlet Extraction, Serial Exhaustive ExtractionThe choice of method depends on the stability of the target compound and the desired efficiency of extraction.[3][5]
Solvent System Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Hexane (for defatting)Solvent polarity is a critical factor. A stepwise extraction with solvents of increasing polarity can yield a more fractionated extract.[3][6]
Solvent-to-Solid Ratio 10:1 to 20:1 (mL/g)A higher ratio can improve extraction efficiency but may require more solvent and longer evaporation times.[5]
Extraction Time 24 - 72 hours (Maceration)Sufficient time is required for the solvent to penetrate the plant matrix and solubilize the target compounds.
Extraction Temperature Room Temperature to 50°CHigher temperatures can increase extraction kinetics but may degrade thermolabile compounds.[5]
Purification Method Column Chromatography (Silica Gel, Alumina), Preparative TLC, HPLCThese techniques separate the target alkaloid from other phytochemicals in the crude extract.[7][8][9]

Experimental Protocols

Plant Material Preparation
  • Drying: Air-dry the fresh plant material in a well-ventilated area away from direct sunlight to prevent the degradation of phytochemicals. Alternatively, use a laboratory oven at a controlled temperature of 40-50°C.

  • Grinding: Once thoroughly dried, grind the plant material into a fine powder (e.g., 30-40 mesh) using a laboratory mill.[5] This increases the surface area available for solvent extraction.

  • Storage: Store the powdered plant material in an airtight, light-proof container in a cool, dry place until extraction.

Extraction Protocol: Serial Exhaustive Extraction

This method is recommended for obtaining a broad range of compounds and for initial exploratory work.

  • Defatting:

    • Place 100 g of the powdered plant material into a large Erlenmeyer flask.

    • Add 1000 mL of hexane and stir or shake for 24 hours at room temperature.[6] This step removes non-polar compounds like fats and waxes.

    • Filter the mixture through Whatman No. 1 filter paper. Retain the plant material (marc).

    • Repeat the hexane extraction on the marc two more times. Discard the hexane fractions.

    • Air-dry the defatted plant material.

  • Alkaloid Extraction:

    • Transfer the defatted plant material to a clean Erlenmeyer flask.

    • Add 1000 mL of methanol and stir or shake for 24 hours at room temperature.[7]

    • Filter the mixture and collect the methanol extract.

    • Repeat the methanol extraction on the marc two more times.

    • Combine all methanol extracts.

  • Solvent Evaporation:

    • Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

Acid-Base Extraction for Alkaloid Enrichment

This step purifies the alkaloids from the crude extract.

  • Acidification:

    • Dissolve the crude methanol extract in 200 mL of 2% hydrochloric acid (HCl).

    • Filter the acidic solution to remove any insoluble material.

  • Washing with Organic Solvent:

    • Transfer the acidic solution to a separatory funnel.

    • Wash the solution three times with 100 mL of chloroform to remove neutral and acidic compounds. Discard the chloroform layers.

  • Basification and Extraction:

    • Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide.

    • Extract the alkaline solution three times with 150 mL of chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v).

    • Combine the organic layers.

  • Final Steps:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the enriched alkaloid fraction.

Purification by Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel 60 (70-230 mesh) in a suitable non-polar solvent (e.g., chloroform).

    • Pack a glass column with the slurry.

  • Sample Loading:

    • Adsorb the enriched alkaloid fraction onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol (e.g., from 100% chloroform to chloroform:methanol 9:1, 8:2, etc.).

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Combine the fractions that show a pure spot corresponding to a reference standard of this compound (if available) or a characteristic alkaloid spot.

  • Final Evaporation:

    • Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

Mandatory Visualizations

Experimental Workflow

Tetrahydrorhombifoline_Extraction_Workflow PlantMaterial Plant Material (Dried, Powdered) Defatting Defatting with Hexane PlantMaterial->Defatting MethanolExtraction Methanol Extraction Defatting->MethanolExtraction Marc CrudeExtract Crude Methanolic Extract MethanolExtraction->CrudeExtract AcidBase Acid-Base Extraction CrudeExtract->AcidBase EnrichedAlkaloids Enriched Alkaloid Fraction AcidBase->EnrichedAlkaloids ColumnChromatography Column Chromatography EnrichedAlkaloids->ColumnChromatography PurifiedCompound Purified this compound ColumnChromatography->PurifiedCompound Analysis Structural Elucidation (NMR, MS) PurifiedCompound->Analysis

Caption: Workflow for this compound Extraction.

Generalized Signaling Pathway for Adrenergic Agonists

While the specific signaling pathway for this compound is not well-documented, some tetrahydroisoquinoline derivatives have been shown to possess adrenergic agonist activity.[10] The following diagram illustrates a generalized beta-adrenergic signaling pathway, which could be a potential area of investigation for this compound's biological activity.

Adrenergic_Signaling_Pathway Ligand Tetrahydroisoquinoline Alkaloid (e.g., this compound) Receptor Beta-Adrenergic Receptor Ligand->Receptor Binds to GProtein G-Protein (Gs) Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Muscle Relaxation) PKA->CellularResponse Phosphorylates targets leading to

Caption: Generalized Beta-Adrenergic Signaling Pathway.

References

Application Notes: Cell-based Assay Development for Tetrahydrorhombifoline Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tetrahydrorhombifoline is a tetrahydroisoquinoline alkaloid with potential therapeutic applications. Alkaloids as a class of compounds are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and neurological effects.[1][2][3] These application notes provide a comprehensive guide to developing and implementing cell-based assays to characterize the bioactivity of this compound. The following protocols and workflows are designed to enable the systematic evaluation of its cytotoxic, anti-inflammatory, and potential neurological activities in a laboratory setting.

Cytotoxicity Assays

A fundamental step in characterizing a novel compound is to assess its effect on cell viability. A variety of cancer cell lines are suitable for initial cytotoxicity screening.

Recommended Cell Lines:

  • HL-60: Human leukemia cell line.[4]

  • MCF-7: Human breast cancer cell line.[4][5]

  • A-549: Human lung adenocarcinoma cell line.[4]

  • A375, G-361, SK-MEL-3: Human malignant melanoma cell lines.[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6]

Materials:

  • This compound

  • Selected cancer cell lines

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2.5 x 10⁴ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 72 hours.[4] Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[4]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by regression analysis of the concentration-response data.[4]

Data Presentation:

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIC₅₀ (µM)
HL-60Data
MCF-7Data
A-549Data
A375Data

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Dilutions add_compound Add Compound to Wells prep_compound->add_compound seed_cells->add_compound incubate Incubate for 72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50 LPS_Pathway cluster_nucleus Gene Transcription LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS TNFa TNF-α Nucleus->TNFa IL6 IL-6 Nucleus->IL6 NO Nitric Oxide (NO) iNOS->NO THR This compound (Hypothesized) THR->NFkB Inhibition? Neuroactivity_Workflow start Start: Assess Neuroactivity cytotoxicity Initial Cytotoxicity Screen (e.g., MTT on SH-SY5Y) start->cytotoxicity decision Is the compound non-toxic at relevant concentrations? cytotoxicity->decision neurite_outgrowth Neurite Outgrowth Assay decision->neurite_outgrowth Yes end End: Characterize Neuroactivity Profile decision->end No neuroprotection Neuroprotection Assay (e.g., against oxidative stress) neurite_outgrowth->neuroprotection neurotransmitter Neurotransmitter Release/Uptake Assay neuroprotection->neurotransmitter neurotransmitter->end

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay Using Tetrahydrorhombifoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrorhombifoline is a natural alkaloid compound with a chemical formula of C15H24N2O.[1] The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery.[2] Enzyme inhibition assays are fundamental in this process, providing a means to identify and characterize molecules that can modulate the activity of specific enzymes, which are often key players in disease pathways.[3][4] These assays are crucial for determining the potency of inhibitory compounds, typically expressed as the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half.[5] This document provides detailed protocols for conducting in vitro enzyme inhibition assays using this compound, with a focus on cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—enzymes that are significant targets in neurodegenerative diseases.[6] The described methods are based on the widely used Ellman's method.[7][8][9]

Data Presentation: Hypothetical Inhibitory Activity of this compound

The following tables summarize hypothetical quantitative data for the inhibitory effect of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Table 1: Inhibitory Concentration (IC50) of this compound against Cholinesterases

EnzymeSourceIC50 (µM) [Hypothetical]Positive ControlIC50 (µM) of Positive Control
Acetylcholinesterase (AChE)Electrophorus electricus15.8Eserine0.02
Butyrylcholinesterase (BChE)Equine Serum32.5Rivastigmine5.7

Table 2: Kinetic Parameters of this compound Inhibition

EnzymeType of Inhibition [Hypothetical]Ki (µM) [Hypothetical]Vmax (µmol/min) [Hypothetical]Km (mM) [Hypothetical]
Acetylcholinesterase (AChE)Competitive8.2UnchangedIncreased
Butyrylcholinesterase (BChE)Non-competitive18.9DecreasedUnchanged

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay Protocol

This protocol is adapted from the Ellman method and is suitable for a 96-well microplate format.[7][10]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich)[7]

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Bovine Serum Albumin (BSA)

  • This compound (test compound)

  • Eserine (positive control)[7]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm[7][10]

Procedure:

  • Preparation of Reagents:

    • AChE Solution: Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • ATCI Solution (15 mM): Dissolve ATCI in deionized water.

    • DTNB Solution (3 mM): Dissolve DTNB in Tris-HCl buffer containing 0.1% BSA.[7]

    • Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer to achieve a range of final assay concentrations.

  • Assay in 96-Well Plate:

    • Add 40 µL of the this compound dilution to the appropriate wells of the microplate.[7]

    • For the positive control, add 40 µL of Eserine solution.

    • For the negative control (100% enzyme activity), add 40 µL of the buffer (containing the same percentage of DMSO as the test compound wells).

    • Add 35 µL of Tris-HCl buffer (50 mM, pH 8.0) containing 0.1% BSA to all wells.[7]

    • Add 50 µL of 3 mM DTNB to all wells.[7]

    • Add 50 µL of the AChE enzyme solution to all wells except for the blank. For the blank wells, add 50 µL of buffer.[7]

    • Incubate the plate at 37°C for 5 minutes.[7]

    • Initiate the reaction by adding 25 µL of 15 mM ATCI to all wells.[7]

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings every 60 seconds for 10-15 minutes to monitor the reaction kinetics.[7]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control] x 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[5]

Butyrylcholinesterase (BChE) Inhibition Assay Protocol

This protocol is similar to the AChE assay, with modifications for the BChE enzyme and its substrate.[11][8]

Materials and Reagents:

  • Butyrylcholinesterase (BChE) from equine serum (e.g., Sigma-Aldrich)

  • S-Butyrylthiocholine iodide (BTCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (100 mM, pH 7.4)[8]

  • This compound (test compound)

  • Rivastigmine or Ethopropazine hydrochloride (positive control)[11][12]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader (412 nm)

Procedure:

  • Preparation of Reagents:

    • BChE Solution: Prepare a stock solution of BChE in phosphate buffer.

    • BTCI Solution (10 mM): Dissolve BTCI in deionized water.[8]

    • DTNB Solution (2 mM): Dissolve DTNB in phosphate buffer.[8]

    • Test Compound Stock and Dilutions: Prepare as described for the AChE assay.

  • Assay in 96-Well Plate:

    • In a 96-well plate, add 10 µL of the diluted this compound samples.[8]

    • Add 40 µL of 100 mM phosphate buffer (pH 7.4).[8]

    • Add 50 µL of 2 mM DTNB.[8]

    • Add the BChE enzyme solution to each well.

    • Incubate the plate at 25°C for 10 minutes.[8]

    • Initiate the reaction by adding 100 µL of 10 mM BTCI.[8] The final reaction volume will be 200 µL.[8]

  • Measurement:

    • Measure the absorbance at 412 nm in kinetic mode for 10-20 minutes at 25°C.[8]

  • Data Analysis:

    • Calculate the reaction rates and percent inhibition as described for the AChE assay.

    • Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_measurement Data Acquisition & Analysis reagents Prepare Reagents (Enzyme, Substrate, DTNB, This compound) dilutions Prepare Serial Dilutions of this compound reagents->dilutions add_reagents Add Reagents to Plate: - this compound - DTNB - Enzyme dilutions->add_reagents incubate Incubate add_reagents->incubate add_substrate Initiate Reaction: Add Substrate (ATCI/BTCI) incubate->add_substrate read_absorbance Measure Absorbance (412 nm) in Kinetic Mode add_substrate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.

Hypothetical Signaling Pathway Modulation

signaling_pathway cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release ACh_receptor Postsynaptic Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by downstream Downstream Signaling (e.g., Cognitive Function) ACh_receptor->downstream Activates Choline_uptake Choline Reuptake AChE->Choline_uptake Produces Choline This compound This compound This compound->AChE Inhibits

References

Tetrahydrorhombifoline: A Reference Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tetrahydrorhombifoline as a reference standard in phytochemical analysis. Detailed protocols for sample preparation, quantification, and qualitative analysis are presented to guide researchers in accurately identifying and quantifying this alkaloid in various plant matrices.

Introduction to this compound

This compound is a quinolizidine alkaloid found in various plant species, notably within the Thermopsis genus, commonly known as false lupines. As a secondary metabolite, its presence and concentration can vary depending on the plant species, geographical location, and environmental conditions. Accurate quantification of this compound is crucial for the standardization of herbal extracts, quality control of raw materials, and for pharmacological and toxicological studies.

Chemical Profile of this compound:

PropertyValue
Chemical Formula C₁₅H₂₂N₂O
Molecular Weight 246.35 g/mol
CAS Number 550-45-8
Class Quinolizidine Alkaloid

Experimental Protocols

The following protocols are representative methods for the extraction and analysis of quinolizidine alkaloids, including this compound, from plant materials. These methods should be validated for the specific matrix and analytical instrumentation used.

Sample Preparation and Extraction

A robust extraction method is critical for the accurate quantification of this compound. The following is a general procedure for the extraction of alkaloids from dried plant material.

Protocol:

  • Homogenization: Grind dried and powdered plant material (e.g., seeds, leaves) to a fine powder (approximately 40-60 mesh).

  • Extraction Solvent: Prepare a solution of 70-80% methanol or ethanol in water, acidified with 0.1% formic acid.

  • Extraction:

    • Weigh 1-5 grams of the powdered plant material into a flask.

    • Add the extraction solvent at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

    • Sonicate the mixture for 30-60 minutes at room temperature.

    • Alternatively, perform maceration with agitation for 12-24 hours.

  • Centrifugation and Filtration:

    • Centrifuge the extract at 4000-5000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the alkaloids with methanol or a mixture of methanol and ammonium hydroxide.

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC or UPLC analysis, or a suitable solvent for GC analysis.

G A Plant Material (e.g., Thermopsis lanceolata) B Grinding and Homogenization A->B C Solvent Extraction (e.g., Acidified Methanol) B->C D Filtration / Centrifugation C->D E Crude Extract D->E F Solid-Phase Extraction (SPE) Cleanup E->F G Purified Alkaloid Fraction F->G H UPLC-MS/MS or GC-MS Analysis G->H I Data Processing and Quantification H->I J Identification and Quantification of This compound I->J

Caption: Simplified biosynthesis pathway of quinolizidine alkaloids from L-lysine.

Conclusion

This compound serves as an important reference standard for the phytochemical analysis of plants in the Thermopsis genus and other related species. The protocols outlined in these application notes provide a solid foundation for the accurate and reliable quantification of this alkaloid. The use of validated analytical methods, such as UPLC-MS/MS and GC-MS, is essential for ensuring the quality and consistency of botanical extracts and products containing this compound.

Application Notes and Protocols for High-Throughput Screening of Tetrahydrorhombifoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the high-throughput screening (HTS) of Tetrahydrorhombifoline analogs to identify and characterize their biological activities. This compound belongs to the tetrahydroisoquinoline class of alkaloids, a scaffold known for a wide range of pharmacological effects, including modulation of G protein-coupled receptors (GPCRs) and inhibition of enzymes such as acetylcholinesterase (AChE).

This document outlines protocols for two primary HTS campaigns: one targeting the inhibition of acetylcholinesterase and another for the modulation of GPCR signaling pathways.

Section 1: High-Throughput Screening for Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. Several tetrahydroisoquinoline alkaloids have demonstrated AChE inhibitory activity. This section details a robust HTS assay to identify AChE inhibitors among this compound analogs.

Experimental Protocol: Colorimetric AChE Inhibition Assay

This protocol is based on the Ellman method, adapted for a high-throughput format. The assay measures the activity of AChE by the hydrolysis of acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), detectable at 412 nm.

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound analog library dissolved in DMSO

  • Positive control (e.g., Donepezil or Berberine)

  • 384-well microplates

  • Automated liquid handling system

  • Microplate reader with absorbance detection at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration should be determined by preliminary experiments to ensure a linear reaction rate.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare working solutions of all reagents on the day of the experiment.

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense 20 µL of phosphate buffer into all wells of a 384-well microplate.

    • Add 1 µL of the this compound analog library compounds to the sample wells.

    • Add 1 µL of DMSO to the negative control wells.

    • Add 1 µL of the positive control (e.g., Berberine) to the positive control wells.

  • Enzyme Addition:

    • Add 10 µL of the AChE working solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Reaction Initiation:

    • Prepare a substrate mix containing ATCI and DTNB in phosphate buffer.

    • Add 10 µL of the substrate mix to all wells to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader and measure the absorbance at 412 nm every minute for 10-15 minutes to monitor the reaction kinetics.

    • Alternatively, for a single endpoint reading, incubate the plate at room temperature for 10 minutes and then measure the absorbance at 412 nm.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the kinetic data.

    • Determine the percent inhibition for each this compound analog using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_blank) / (Rate_negative_control - Rate_blank))

    • Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.

Data Presentation: AChE Inhibitory Activity of Tetrahydroisoquinoline Analogs

The following table presents example data for the AChE inhibitory activity of Berberine and its derivatives, which are structurally related to this compound. This data is illustrative of how results from an HTS campaign with this compound analogs could be presented.

Compound IDStructureAChE IC50 (µM)[1][2]
Berberine9-O-Substituted Berberine Derivative0.45
Derivative 4a9-O-(2-chlorobenzyl)berberine1.23
Derivative 4d9-O-(4-methylbenzyl)berberine0.87
Derivative 4g9-O-(2-fluorobenzyl)berberine1.56
Derivative 8cBerberine-phenol conjugate (4-carbon spacer)0.12
PalmatineStructurally similar protoberberine alkaloid0.98[3]
Visualization: AChE Inhibition HTS Workflow

The following diagram illustrates the high-throughput screening workflow for identifying acetylcholinesterase inhibitors.

AChE_HTS_Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_readout Data Acquisition & Analysis plate 384-Well Plate buffer Dispense Buffer (20µL) plate->buffer compounds Dispense Analogs, Controls (1µL) enzyme Add AChE (10µL) compounds->enzyme buffer->compounds incubate1 Incubate 15 min enzyme->incubate1 substrate Add Substrate Mix (ATCI + DTNB) (10µL) incubate1->substrate read Kinetic Read (412 nm) substrate->read analysis Calculate % Inhibition & IC50 Values read->analysis hits Identify Hit Compounds analysis->hits

Caption: Workflow for the AChE inhibition HTS assay.

Section 2: High-Throughput Screening for GPCR Modulation

GPCRs are a large family of cell surface receptors that are common drug targets. Tetrahydroisoquinoline alkaloids have been shown to interact with various GPCRs. The following protocols describe HTS assays for identifying modulators of Gs- and Gq-coupled GPCRs.

Experimental Protocol 1: cAMP Assay for Gs- and Gi-Coupled GPCRs

This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels, a second messenger produced upon activation of Gs-coupled receptors or inhibited by Gi-coupled receptors. This protocol utilizes a competitive immunoassay with a chemiluminescent readout.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Cell culture medium and supplements

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP HTS assay kit (containing cAMP-alkaline phosphatase conjugate, anti-cAMP antibody, and chemiluminescent substrate)

  • Forskolin (for Gi-coupled receptor assays)

  • Isoproterenol or other known agonist (positive control for Gs)

  • This compound analog library dissolved in DMSO

  • 384-well white, opaque microplates

  • Automated liquid handling system

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed the GPCR-expressing HEK293 cells into 384-well white, opaque plates at a predetermined density and incubate overnight.

  • Compound Addition:

    • Remove the culture medium and add assay buffer.

    • Using an automated liquid handler, add 1 µL of the this compound analog library compounds, positive controls, and negative controls (DMSO) to the respective wells.

    • For antagonist screening, add a known agonist at its EC80 concentration to all wells except the negative control.

  • Cell Stimulation:

    • Incubate the plate at 37°C for 30 minutes to stimulate the cells.

    • For Gi-coupled receptor assays, add forskolin to all wells to induce cAMP production before adding the compounds.

  • Cell Lysis and cAMP Detection:

    • Add the lysis buffer provided in the cAMP HTS kit to all wells.

    • Add the cAMP-alkaline phosphatase conjugate and anti-cAMP antibody solution to all wells.

    • Incubate at room temperature for 1 hour.

  • Signal Generation and Reading:

    • Add the chemiluminescent substrate to all wells.

    • Incubate for 10-15 minutes in the dark.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the intracellular cAMP concentration.

    • Calculate the percent activation or inhibition relative to the controls.

    • For active compounds, perform dose-response curves to determine EC50 or IC50 values.

Visualization: Gs-Coupled GPCR Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the activation of a Gs-coupled GPCR.

Gs_Signaling_Pathway ligand This compound Analog (Agonist) receptor Gs-Coupled GPCR ligand->receptor g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->camp pka Protein Kinase A camp->pka activates response Cellular Response pka->response phosphorylates targets

Caption: Gs-coupled GPCR signaling cascade.

Experimental Protocol 2: Calcium Flux Assay for Gq-Coupled GPCRs

This assay measures changes in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation. The protocol uses a calcium-sensitive fluorescent dye.

Materials:

  • CHO or HEK293 cells stably expressing the target Gq-coupled GPCR

  • Cell culture medium and supplements

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)

  • Known agonist (positive control)

  • This compound analog library dissolved in DMSO

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating:

    • Seed the GPCR-expressing cells into 384-well black, clear-bottom plates and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive fluorescent dye and probenecid in assay buffer.

    • Remove the culture medium from the cell plate and add the loading buffer.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Plate Preparation:

    • Prepare a separate 384-well plate containing the this compound analogs, positive controls, and negative controls at a higher concentration than the final assay concentration.

  • Calcium Flux Measurement:

    • Place both the cell plate and the compound plate into the fluorescent plate reader.

    • Set the instrument to record a baseline fluorescence reading for a few seconds.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for 1-2 minutes to capture the transient calcium flux.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • Determine the percent activation for each analog relative to the positive control.

    • For active compounds, generate dose-response curves to determine EC50 values.

Visualization: Gq-Coupled GPCR Signaling Pathway

The following diagram depicts the signaling pathway activated by a Gq-coupled GPCR.

Gq_Signaling_Pathway ligand This compound Analog (Agonist) receptor Gq-Coupled GPCR ligand->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C dag->pkc activates ca2 Ca2+ er->ca2 releases ca2->pkc activates response Cellular Response pkc->response phosphorylates targets

Caption: Gq-coupled GPCR signaling cascade.

Data Presentation: Illustrative GPCR Modulatory Activity

As specific HTS data for this compound analogs on a broad range of GPCRs is not publicly available, the following table provides a template for how such data could be presented. The values are hypothetical.

Compound IDTarget GPCRAssay TypeActivityPotency (EC50/IC50, µM)Max Response (% of Control)
THR-Analog-001β2-Adrenergic RcAMPAgonist0.595
THR-Analog-002M1 Muscarinic RCalcium FluxAgonist1.288
THR-Analog-003β2-Adrenergic RcAMPAntagonist2.5102 (Inhibition)
THR-Analog-004D2 Dopamine RcAMP (Gi)Agonist0.875
THR-Analog-005M1 Muscarinic RCalcium FluxNo Activity> 50< 10

These application notes and protocols provide a comprehensive framework for initiating high-throughput screening campaigns to elucidate the biological activities of this compound analogs. The detailed methodologies and data presentation formats are intended to guide researchers in the efficient and effective discovery of novel bioactive compounds.

References

Application Note: High-Throughput LC-MS Protocol for the Identification of Tetrahydrorhombifoline Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of tetrahydrorhombifoline metabolites in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a quinolizidine alkaloid, is of increasing interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for drug development and safety assessment. This document outlines a comprehensive workflow, including sample preparation, optimized LC-MS/MS parameters, and data analysis strategies for the sensitive and selective detection of potential phase I and phase II metabolites. The provided methodologies and visualizations are intended to guide researchers in establishing a robust platform for studying the biotransformation of this compound.

Introduction

This compound is a tetracyclic quinolizidine alkaloid found in various plant species. Preliminary studies suggest a range of biological activities, making it a candidate for further pharmacological investigation. A critical step in the preclinical development of any new chemical entity is the characterization of its metabolic pathways. In vivo and in vitro metabolism studies are essential to identify potentially active or toxic metabolites and to understand the drug's pharmacokinetic profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information. This protocol details a systematic approach for the preparation and analysis of biological samples to identify metabolites of this compound.

Predicted Metabolic Pathways of this compound

Based on the known metabolism of structurally related isoquinoline and quinolizidine alkaloids, the predicted metabolic pathways for this compound primarily involve Phase I and Phase II biotransformations.[1][2] Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[3][4]

Phase I Metabolism:

  • Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring or aliphatic portions of the molecule is a common metabolic route for alkaloids.[5][6]

  • N-Oxidation: Oxidation of the tertiary amine to an N-oxide is another potential pathway.[7]

  • Dehydrogenation: The tetrahydroisoquinoline core may undergo dehydrogenation to a more aromatic species.[5][6]

  • Demethylation: While this compound does not have methoxy groups, this is a common reaction for many isoquinoline alkaloids and is worth considering if analogs are studied.[8][9]

Phase II Metabolism:

  • Glucuronidation: Conjugation with glucuronic acid at a hydroxyl group introduced during Phase I metabolism.[5]

  • Sulfation: Conjugation with a sulfate group, also typically at a hydroxyl group.[5]

These predicted pathways are illustrated in the diagram below.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylated Hydroxylated Metabolites parent->hydroxylated Hydroxylation (CYP450) n_oxide N-Oxide Metabolite parent->n_oxide N-Oxidation dehydrogenated Dehydrogenated Metabolite parent->dehydrogenated Dehydrogenation glucuronide Glucuronide Conjugates hydroxylated->glucuronide Glucuronidation (UGTs) sulfate Sulfate Conjugates hydroxylated->sulfate Sulfation (SULTs) sample Biological Sample (Plasma, Urine, etc.) prep Sample Preparation (Protein Precipitation, SPE) sample->prep lcms LC-MS/MS Analysis prep->lcms data_acq Data Acquisition (Full Scan, MRM, PI/NL) lcms->data_acq data_proc Data Processing data_acq->data_proc met_id Metabolite Identification (Fragmentation Analysis) data_proc->met_id struct_elucid Structural Elucidation met_id->struct_elucid

References

Application Notes and Protocols: Tetrahydrorhombifoline as a Scaffold for Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The development of fluorescent probes directly from tetrahydrorhombifoline is a novel concept not yet established in published scientific literature. The following application notes and protocols are presented as a scientifically-grounded, hypothetical framework for researchers and drug development professionals interested in exploring the potential of this quinolizidine alkaloid scaffold. The proposed data and methodologies are based on established principles of fluorescent probe design and natural product chemistry.

Introduction

Natural products are a rich source of structurally diverse and biologically relevant scaffolds for the development of chemical tools.[1][2][3] Quinolizidine alkaloids, such as this compound, found in various Lupinus species, represent a class of compounds with known bioactivities, making them intriguing starting points for the synthesis of targeted fluorescent probes.[4][5][6] A fluorescent probe based on the this compound scaffold could potentially be used to investigate its biological targets and mechanisms of action in cellular environments.

A fluorescent probe generally consists of three key components: a recognition unit that selectively interacts with the target analyte, a fluorophore that emits light, and a linker connecting the two.[1] This document outlines a proposed strategy for the design, synthesis, and application of a hypothetical fluorescent probe, THR-BODIPY , derived from this compound.

Proposed Fluorescent Probe: THR-BODIPY

2.1. Rationale and Design

The proposed probe, THR-BODIPY , utilizes this compound as the recognition unit. The design strategy involves conjugating a bright and photostable boron-dipyrromethene (BODIPY) fluorophore to the this compound core. The secondary amine within the quinolizidine structure presents a chemically accessible site for modification. We hypothesize that attaching the fluorophore at this position via a short polyethylene glycol (PEG) linker will minimize disruption to the parent molecule's potential biological activity while enhancing water solubility.

2.2. Proposed Mechanism of Action

THR-BODIPY is designed as a fluorescent labeling agent. The core hypothesis is that the this compound moiety will guide the probe to its native biological targets, allowing for their visualization within living cells via fluorescence microscopy. The probe's fluorescence is expected to be constantly "on," and its localization will report on the distribution of its binding partners.

Logical Design of the THR-BODIPY Probe

G Scaffold This compound (Recognition Unit) Linker PEG Linker (Improves Solubility) Scaffold->Linker Covalent Bond Fluorophore BODIPY (Fluorescent Reporter) Linker->Fluorophore Covalent Bond

Caption: Logical components of the proposed THR-BODIPY probe.

2.3. Hypothetical Photophysical and Sensing Properties

The following table summarizes the projected quantitative data for the hypothetical THR-BODIPY probe, based on the known properties of similar BODIPY dyes.

ParameterHypothetical ValueRationale / Notes
Absorption Max (λabs) ~505 nmCharacteristic of the BODIPY FL core.
Emission Max (λem) ~515 nmCharacteristic of the BODIPY FL core.
Molar Extinction Coefficient (ε) > 80,000 M-1cm-1BODIPY dyes are known for their high extinction coefficients.
Fluorescence Quantum Yield (Φ) > 0.90BODIPY dyes are exceptionally bright and photostable.
Stokes Shift ~10 nmA small Stokes shift is typical for BODIPY fluorophores.
Optimal Excitation Source 488 nm or 505 nm laser lineCompatible with standard fluorescence microscopy equipment.
Solubility High in DMSO, moderate in aqueous buffersThe PEG linker is included to improve aqueous solubility.

Experimental Protocols

3.1. Protocol 1: Synthesis of THR-BODIPY Probe

This protocol describes a potential multi-step synthesis to conjugate a BODIPY fluorophore to the this compound scaffold.

Materials:

  • This compound (isolated from natural sources or custom synthesized)

  • BODIPY FL-NHS ester (commercially available)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM, Methanol)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Solubilization: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Activation: Add triethylamine (2.0 equivalents) to the solution to act as a base, deprotonating the secondary amine to enhance its nucleophilicity. Stir for 10 minutes at room temperature.

  • Conjugation: In a separate vial, dissolve BODIPY FL-NHS ester (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the this compound solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with a small amount of water. Transfer the mixture to a separatory funnel and perform a standard aqueous workup to remove excess reagents and salts.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to isolate the final product, THR-BODIPY .

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification THR This compound Activated_THR Activated THR THR->Activated_THR Stir 10 min Base Triethylamine (Base) in DCM Base->Activated_THR Conjugation Reaction Mixture Activated_THR->Conjugation BODIPY BODIPY FL-NHS BODIPY->Conjugation Crude Crude Product Conjugation->Crude Stir 12-18h, Workup Purification Silica Chromatography Crude->Purification Final_Product THR-BODIPY Probe Purification->Final_Product

Caption: Standard workflow for live-cell imaging with the THR-BODIPY probe.

Potential Applications and Future Directions
  • Target Identification: The probe could be used to identify the subcellular compartments or organelles where this compound accumulates, providing clues to its molecular targets.

  • Mechanism of Action Studies: Researchers could use THR-BODIPY in co-localization studies with known cellular markers to investigate the biological pathways modulated by the parent alkaloid.

  • Drug Development: If this compound shows therapeutic potential, the probe could be used to study its uptake and distribution in different cell types, aiding in drug delivery research.

Further development could involve creating "turn-on" versions of the probe, where fluorescence is quenched until the probe binds to a specific target, thereby improving the signal-to-noise ratio. The modular design also allows for the substitution of the BODIPY fluorophore with other dyes to tune the photophysical properties for different applications, such as multiplex imaging.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrahydrorhombifoline Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of tetrahydrorhombifoline (THH) from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (THH) and in which plant species can it be found?

A1: this compound is a quinolizidine alkaloid.[1][2] This class of alkaloids is primarily found in plants of the Fabaceae family, particularly in genera such as Genista and Lupinus. For example, THH has been identified in the aerial parts of Genista vuralii.

Q2: What are the general principles for extracting alkaloids like THH from plant material?

A2: The extraction of alkaloids typically involves an acid-base extraction methodology. The plant material is first treated with an acidic solution to protonate the alkaloids, rendering them soluble in the aqueous phase. This allows for the separation of non-polar compounds with an organic solvent. Subsequently, the aqueous phase is basified to deprotonate the alkaloids, making them soluble in an organic solvent for extraction.

Q3: Which analytical methods are commonly used to quantify THH yield?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods for the quantification of THH and other quinolizidine alkaloids. These techniques offer high sensitivity, selectivity, and accuracy.

Troubleshooting Guide

Low Extraction Yield

Problem: The final yield of THH is consistently lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent Selection The polarity of the extraction solvent is critical. While methanol and ethanol are commonly used for initial extraction from plant material, the choice of the organic solvent for the liquid-liquid extraction step after basification is crucial. Ensure you are using a solvent in which THH has high solubility. Refer to the solvent selection table below for guidance.
Suboptimal pH of Extraction Buffers The pH of the aqueous solutions used for extraction is critical. For the initial acidic extraction, the pH should be low enough (typically pH 2-3) to ensure complete protonation of THH. For the subsequent basic extraction into an organic solvent, the pH should be high enough (typically pH 9-11) to ensure complete deprotonation. Verify the pH of your solutions before each extraction step.
Inadequate Temperature Extraction temperature can influence solvent efficiency and the stability of the target compound. While slightly elevated temperatures can improve extraction efficiency, excessively high temperatures may lead to degradation of THH. It is advisable to conduct extractions at room temperature or with gentle heating (e.g., 40-60°C).
Insufficient Extraction Time or Repetitions The target compound may not have had enough time to partition between the phases. Increase the agitation time for each extraction step. Additionally, performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume. It is recommended to perform at least three successive extractions at each step.
Degradation of THH THH may be unstable under certain conditions. Protect the extracts from light and extreme temperatures. Analyze the samples as quickly as possible after extraction. If storage is necessary, keep the extracts at low temperatures (-20°C or below) in an inert atmosphere if possible.
Incomplete Cell Lysis The plant material may not be ground finely enough, preventing the solvent from accessing the cells containing the alkaloids. Ensure the plant material is powdered to a fine consistency before extraction.

Data Presentation

Table 1: Comparison of Solvents for Quinolizidine Alkaloid Extraction
Solvent Polarity Index General Applicability for Alkaloid Extraction Notes
Methanol 5.1HighGood for initial extraction from plant material.
Ethanol 4.3HighGood for initial extraction from plant material.
Chloroform 4.1HighEffective for liquid-liquid extraction of free-base alkaloids.
Dichloromethane 3.1HighEffective for liquid-liquid extraction of free-base alkaloids.
Ethyl Acetate 4.4ModerateCan be used for liquid-liquid extraction, but may have lower efficiency for some alkaloids compared to chlorinated solvents.
Hexane 0.1LowGenerally used for defatting the initial crude extract to remove non-polar interferences.
Table 2: Effect of pH on Alkaloid Extraction Efficiency
Extraction Step pH Range Purpose Expected Outcome
Acidic Extraction 2 - 3Protonation of alkaloidsAlkaloids are in their salt form and soluble in the aqueous phase.
Basic Extraction 9 - 11Deprotonation of alkaloidsAlkaloids are in their free-base form and soluble in the organic phase.
Table 3: Effect of Temperature on Extraction Yield
Temperature Range Effect on Yield Potential Risks
Room Temperature (20-25°C) Baseline yieldSlower extraction kinetics.
40 - 60°C Generally increased yieldPotential for slight degradation of thermolabile compounds.
> 60°C May increase or decrease yieldSignificant risk of THH degradation.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound
  • Maceration: Macerate the dried and powdered plant material (e.g., from Genista species) in an acidic aqueous solution (e.g., 0.1 M HCl, pH 2-3) for 24 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture to separate the acidic extract from the plant debris.

  • Defatting: Wash the acidic extract with a non-polar organic solvent (e.g., hexane) to remove fats and other non-polar compounds. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous extract to 9-11 with a base (e.g., ammonium hydroxide).

  • Liquid-Liquid Extraction: Extract the basified aqueous solution three times with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude THH extract.

Protocol 2: Quantification of this compound by HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate adjusted to a specific pH with formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of THH (requires a standard for determination).

  • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using a certified reference standard of this compound.

Visualizations

experimental_workflow start Start: Dried Plant Material maceration Maceration with Acidic Solution (pH 2-3) start->maceration filtration Filtration maceration->filtration defatting Defatting with Hexane filtration->defatting basification Basification of Aqueous Extract (pH 9-11) defatting->basification extraction Liquid-Liquid Extraction with Organic Solvent basification->extraction concentration Drying and Concentration extraction->concentration analysis Quantification by HPLC or UPLC-MS/MS concentration->analysis end End: Purified THH Yield analysis->end

Caption: Experimental workflow for THH extraction and analysis.

quinolizidine_biosynthesis lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase piperideine Δ1-Piperideine cadaverine->piperideine Copper Amine Oxidase quinolizidine_skeleton Quinolizidine Skeleton piperideine->quinolizidine_skeleton Series of Enzymatic Steps thh This compound quinolizidine_skeleton->thh Further Modifications

Caption: General biosynthetic pathway of quinolizidine alkaloids.

References

Technical Support Center: Troubleshooting Tetrahydrorhombifoline Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Tetrahydrorhombifoline. The following question-and-answer format directly addresses common problems and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?

Peak tailing for this compound, a quinolizidine alkaloid, in reverse-phase HPLC is primarily caused by secondary interactions between the basic nitrogen atoms in the molecule and acidic residual silanol groups on the silica-based stationary phase.[1] These interactions lead to a mixed-mode retention mechanism, where the primary hydrophobic retention is supplemented by undesirable ionic interactions, resulting in asymmetrical peak shapes.

Other contributing factors can include:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Column Voids or Contamination: A void at the column inlet or contamination of the column frit can disrupt the sample band, causing tailing.[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the molecule can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[1]

  • Extra-column Dead Volume: Excessive tubing length or poorly made connections can cause band broadening and tailing.

Q2: I am observing significant peak tailing for this compound. Where should I start my troubleshooting?

A logical first step is to determine if the issue is chemical or physical. A good diagnostic is to inject a neutral compound of similar hydrophobicity. If the neutral compound exhibits a symmetrical peak shape while this compound tails, the problem is likely due to secondary chemical interactions with the stationary phase. If both peaks tail, the issue may be physical, such as a column void or extra-column dead volume.

Q3: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical parameter for controlling the peak shape of basic compounds like this compound. By lowering the mobile phase pH (typically to 3 or below), the residual silanol groups on the silica surface are protonated and thus neutralized.[3] This minimizes the undesirable ionic interactions with the protonated basic analyte, leading to a more symmetrical peak. However, it is important to ensure that the column used is stable at low pH.

Q4: Are there any mobile phase additives that can help reduce peak tailing?

Yes, adding a competing base to the mobile phase can effectively reduce peak tailing. These additives, often referred to as "silanol blockers," interact with the active silanol sites on the stationary phase, masking them from the analyte. Common additives include:

  • Triethylamine (TEA): Typically used at concentrations of 0.1-0.5%. It is a strong competitor for silanol interactions.

  • Ammonium formate or acetate buffers: These can also help to mask silanol groups and control the mobile phase pH.

For challenging separations of alkaloids, ion-pairing agents like heptafluorobutyric acid (HFBA) have been shown to improve peak shape.[4]

Q5: Can my choice of HPLC column influence peak tailing for this compound?

Absolutely. Modern HPLC columns are designed to minimize peak tailing for basic compounds. Consider the following:

  • End-capped Columns: These columns have the residual silanol groups chemically deactivated (capped) to reduce their activity.

  • "Base-Deactivated" Columns: These are specifically manufactured to have a low concentration of active silanol sites.

  • Hybrid Silica Columns: These columns incorporate organic modifications into the silica matrix, which can shield the analyte from residual silanols.

  • Columns with Novel Chemistries: For alkaloids, columns with pentafluorophenyl (PFP) stationary phases have demonstrated improved peak shape and retention.[4]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Conditions

This guide provides a systematic approach to adjusting your mobile phase to mitigate peak tailing.

Experimental Protocol:

  • Baseline Experiment: Prepare your mobile phase as per your current method (e.g., Acetonitrile:Water with 0.1% Formic Acid). Inject a standard solution of this compound and record the chromatogram, noting the tailing factor.

  • pH Adjustment:

    • Prepare a series of mobile phases with decreasing pH by increasing the concentration of formic acid (e.g., 0.2%, 0.5%) or by using a stronger acid like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05%).

    • Alternatively, prepare buffered mobile phases at specific pH values (e.g., pH 3.0, 2.5) using a phosphate or formate buffer. Ensure your column is stable at the chosen pH.

    • Inject the standard solution with each mobile phase and observe the effect on peak shape.

  • Addition of a Competing Base:

    • To your optimized acidic mobile phase, add a small concentration of triethylamine (TEA), starting at 0.1% (v/v).

    • Equilibrate the column thoroughly with the new mobile phase.

    • Inject the standard and evaluate the peak symmetry. The concentration of TEA can be optimized (typically between 0.1-0.5%).

  • Evaluation of Organic Modifier:

    • If using acetonitrile, try substituting it with methanol at the same mobile phase composition. Methanol can sometimes offer different selectivity and improved peak shape.

Guide 2: Addressing Potential Physical and Contamination Issues

This guide will help you diagnose and resolve non-chemical causes of peak tailing.

Experimental Protocol:

  • Check for Column Overload:

    • Prepare a series of dilutions of your this compound standard (e.g., 1:2, 1:5, 1:10).

    • Inject each dilution and observe the peak shape. If the tailing decreases significantly with dilution, you are likely overloading the column.

  • Inspect for Dead Volume:

    • Examine all tubing and connections between the injector and the detector.

    • Ensure all fittings are correctly made and that the tubing is of the appropriate internal diameter for your system.

    • Replace any suspect tubing or fittings.

  • Column Wash and Regeneration:

    • Disconnect the column from the detector.

    • Wash the column with a series of strong solvents to remove any potential contaminants. A general-purpose wash sequence for a C18 column is:

      • Water (20 column volumes)

      • Methanol (20 column volumes)

      • Acetonitrile (20 column volumes)

      • Isopropanol (20 column volumes)

    • Reverse the column and flush with the mobile phase at a low flow rate to dislodge any particulates on the inlet frit.

  • Column Replacement:

    • If the above steps do not resolve the issue, the column itself may be compromised (e.g., a void has formed).

    • Replace the column with a new one of the same type and re-run your standard. If the peak shape is good on the new column, the old column was the source of the problem.

Data Presentation

Table 1: Influence of HPLC Parameters on this compound Peak Tailing

ParameterConditionExpected Effect on Peak TailingNotes
Mobile Phase pH Lower pH (e.g., < 3)DecreaseProtonates silanol groups, reducing secondary interactions. Ensure column stability.
Higher pH (e.g., > 8)DecreaseThe analyte may be in its neutral form, reducing ionic interactions. Requires a pH-stable column.
Mobile Phase Additive Triethylamine (0.1-0.5%)DecreaseActs as a competing base, blocking silanol sites.
Ammonium Formate/AcetateDecreaseProvides buffering capacity and can mask silanol interactions.
Column Chemistry End-capped C18ModerateReduces the number of available silanol groups.
Base-Deactivated C18Significant DecreaseSpecifically designed for basic compounds.
Hybrid SilicaSignificant DecreaseShields analytes from silanol interactions.
Pentafluorophenyl (PFP)Potential DecreaseOffers alternative selectivity which can improve peak shape for alkaloids.[4]
Sample Concentration HighIncreaseCan lead to column overload and peak distortion.
LowDecreaseReduces the likelihood of overloading.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed is_chemical Inject Neutral Compound Does it tail? start->is_chemical chemical_issue Chemical Issue: Secondary Interactions is_chemical->chemical_issue No physical_issue Physical Issue: Column/System Problem is_chemical->physical_issue Yes optimize_mobile_phase Optimize Mobile Phase (pH, Additives) chemical_issue->optimize_mobile_phase check_overload Check for Column Overload physical_issue->check_overload change_column Change Column Type optimize_mobile_phase->change_column solution Symmetrical Peak optimize_mobile_phase->solution change_column->solution check_system Check System (Dead Volume, Leaks) check_overload->check_system wash_column Wash/Reverse Column check_system->wash_column replace_column Replace Column wash_column->replace_column replace_column->solution

Caption: A logical workflow for troubleshooting this compound peak tailing.

Analyte-Stationary Phase Interactions

Analyte_Interactions cluster_stationary_phase Silica Stationary Phase cluster_mobile_phase Mobile Phase C18_1 Si-O-Si-(CH2)17-CH3 Silanol Si-O⁻ H+ H⁺ Silanol->H+ Protonation (Reduces Tailing) C18_2 Si-O-Si-(CH2)17-CH3 Tetra This compound-NH⁺ Tetra->C18_1 Hydrophobic Interaction (Desired) Tetra->Silanol Ionic Interaction (Causes Tailing) Competing_Base Competing Base Competing_Base->Silanol Blocks Silanol Site

Caption: Chemical interactions leading to this compound peak tailing.

References

Technical Support Center: Minimizing Tetrahydrorhombifoline Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Tetrahydrorhombifoline, ensuring its stability is paramount for reliable experimental outcomes and the development of safe and effective therapeutics. This technical support center provides essential guidance on minimizing degradation during storage, offering troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: The stability of this compound, a quinolizidine alkaloid, can be compromised by several factors. The primary environmental variables to control are temperature, light, and pH. Exposure to elevated temperatures can accelerate degradation reactions. Light, particularly UV radiation, can induce photolytic degradation. The pH of the solution is also critical, as the molecule may be susceptible to acid or base-catalyzed hydrolysis. Furthermore, the presence of oxidizing agents can lead to oxidative degradation.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at or below -20°C. For short-term storage, such as during experimental use, maintaining the compound at 2-8°C is advisable. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially accelerate degradation.

Q3: How should I protect this compound from light-induced degradation?

A3: this compound should be stored in amber or opaque containers to protect it from light. When handling the compound in the laboratory, minimize exposure to direct sunlight and artificial light. Conducting experiments under subdued lighting conditions is a good practice.

Q4: In what type of solvent should I dissolve this compound for storage?

A4: The choice of solvent can significantly impact stability. For stock solutions, using a high-purity, anhydrous aprotic solvent is generally recommended. If aqueous buffers are necessary for experimental assays, they should be freshly prepared, and the pH should be carefully controlled. It is advisable to prepare aqueous solutions immediately before use and to store them at 2-8°C for short periods only.

Q5: Are there any specific chemical incompatibilities I should be aware of?

A5: Avoid storing this compound in the presence of strong acids, bases, and oxidizing agents. The tertiary amine and amide functionalities in its structure are susceptible to reactions with these chemical species.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of potency or inconsistent results in bioassays. Degradation of this compound stock solution.1. Verify the storage conditions (temperature, light protection) of your stock solution. 2. Prepare a fresh stock solution from a new batch of solid compound. 3. Analyze the purity of the old and new stock solutions using a validated analytical method (e.g., HPLC-UV).
Appearance of unknown peaks in chromatograms. Formation of degradation products.1. Review the handling and storage procedures for any deviations. 2. Perform a forced degradation study to identify potential degradation products and their retention times. 3. Use a stability-indicating analytical method to resolve the parent compound from its degradants.
Precipitation or discoloration of the solution. Chemical instability or reaction with the solvent or container.1. Check the solubility of this compound in the chosen solvent at the storage temperature. 2. Ensure the solvent is of high purity and free from contaminants. 3. Inspect the container for any signs of leaching or reactivity. Consider using inert glass vials.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions. This data is representative and should be used as a guideline for designing your own stability studies.

Stress Condition Parameter Value Duration % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
Acidic Hydrolysis 0.1 M HCl60°C24 hours15%Hydrolyzed amide, N-oxide
Basic Hydrolysis 0.1 M NaOH60°C24 hours25%Hydrolyzed amide, ring-opened products
Oxidative 3% H₂O₂Room Temp24 hours30%N-oxide, hydroxylated derivatives
Thermal Solid State80°C48 hours10%Dehydrogenated products
Photolytic Solution (in Methanol)UV light (254 nm)24 hours20%Photodimers, rearranged isomers

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.2 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid): Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve in methanol for analysis.

  • Photolytic Degradation (Solution): Expose 2 mL of the stock solution in a quartz cuvette to UV light at 254 nm in a photostability chamber for 24 hours.

  • Analysis: Analyze all samples, along with an unstressed control solution, using a validated HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 280 nm (using a photodiode array detector is recommended to assess peak purity).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it can accurately quantify this compound in the presence of its degradation products.

Visualizations

degradation_pathway THR This compound Amide_Hydrolysis Hydrolyzed Amide THR->Amide_Hydrolysis pH < 7 N_Oxide N-Oxide THR->N_Oxide Oxidizing Agent Ring_Opened Ring-Opened Products THR->Ring_Opened pH > 7 Hydroxylated Hydroxylated Derivatives THR->Hydroxylated Oxidizing Agent Dehydrogenated Dehydrogenated Products THR->Dehydrogenated Heat Rearranged Rearranged Isomers THR->Rearranged UV Light Acid Acidic Hydrolysis (e.g., HCl) Acid->Amide_Hydrolysis Base Basic Hydrolysis (e.g., NaOH) Base->Amide_Hydrolysis Base->Ring_Opened Oxidation Oxidation (e.g., H₂O₂) Oxidation->N_Oxide Oxidation->Hydroxylated Photo Photolysis (UV light) Photo->Rearranged Thermal Thermal Stress Thermal->Dehydrogenated

Caption: Potential Degradation Pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare Stock Solution (1 mg/mL in Methanol) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock->Stress Control Unstressed Control Stock->Control HPLC HPLC-UV/MS Analysis Stress->HPLC Control->HPLC Data Data Acquisition (Peak Area, Retention Time, Mass Spectra) HPLC->Data Compare Compare Stressed vs. Control Data->Compare Identify Identify Degradation Products Compare->Identify Quantify Quantify % Degradation Compare->Quantify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: Workflow for a Forced Degradation Study.

Navigating Cell Viability Assays: A Troubleshooting Guide for Tetrahydrorhombifoline-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide is designed for researchers, scientists, and drug development professionals who are utilizing Tetrahydrorhombifoline in their experiments and encountering unexpected results in cell viability assays. This document provides troubleshooting advice and frequently asked questions (FAQs) to help identify and mitigate potential assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with cell viability assays?

This compound is a natural alkaloid compound. While specific data on its direct interference is limited, many natural compounds, particularly those with antioxidant properties or inherent reducing potential, can interfere with common colorimetric and fluorometric cell viability assays.[1][2][3] This interference can lead to an overestimation or underestimation of cell viability, producing misleading results.

Q2: Which cell viability assays are most susceptible to interference by compounds like this compound?

Assays that rely on the reduction of a chemical substrate are particularly vulnerable. This includes tetrazolium-based assays such as:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1][4] Compounds with reducing properties can directly reduce MTT, leading to a false positive signal of cell viability.[1][3]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, the XTT assay relies on the reduction of a tetrazolium salt to a colored formazan product. It is also susceptible to non-enzymatic reduction by reducing agents.[5]

Q3: Are there alternative assays that are less prone to this type of interference?

Yes, several alternative assays can be used to validate your results:

  • Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein and is less likely to be affected by the reducing properties of test compounds.[3]

  • Trypan Blue Exclusion Assay: This is a simple, membrane integrity assay that distinguishes viable from non-viable cells based on the principle that viable cells have intact cell membranes that exclude the dye.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from damaged cells into the culture medium.[6][7] However, it's important to be aware of potential interferences that can affect LDH enzyme activity.[8]

Q4: How can I confirm if this compound is interfering with my assay?

The most straightforward method is to run a cell-free control . This involves incubating this compound with the assay reagents in the absence of cells. If a color change or signal is observed, it indicates direct interference with the assay components.

Troubleshooting Guide

If you suspect that this compound is interfering with your cell viability assay, follow these troubleshooting steps.

Issue 1: Unexpectedly High Cell Viability in Tetrazolium-Based Assays (MTT, XTT)

Possible Cause: Direct reduction of the tetrazolium salt by this compound.[1][3]

Troubleshooting Steps & Expected Observations:

StepActionExpected Observation if Interference is Present
1 Cell-Free Control: Incubate various concentrations of this compound with the MTT or XTT reagent in cell-free medium.A dose-dependent color change (purple for MTT, orange for XTT) will be observed in the absence of cells.
2 Wash Step: After treating the cells with this compound, wash the cells with fresh medium or PBS before adding the assay reagent.The interference signal should be significantly reduced or eliminated.[1]
3 Alternative Assay: Perform a parallel experiment using the SRB assay.The SRB assay results will likely show a dose-dependent decrease in cell viability, contrasting with the MTT/XTT results.[3]
Issue 2: Discrepancies Between Different Viability Assays

Possible Cause: Different assays measure different cellular parameters, and one or more may be subject to interference.

Troubleshooting Steps & Logical Workflow:

The following diagram illustrates a logical workflow to troubleshoot discrepancies between different cell viability assays when testing a compound like this compound.

G A Discrepant Viability Results (e.g., MTT vs. LDH) B Perform Cell-Free Assay Control for each assay with this compound A->B C Interference Detected in one or more assays B->C Positive Signal D No Interference Detected B->D No Signal E Select a non-interfering assay (e.g., SRB, Trypan Blue) C->E G Investigate biological mechanism causing discrepancy D->G F Validate results with the non-interfering assay E->F H Consider compound's effect on specific cellular pathways G->H

Caption: Troubleshooting workflow for discrepant cell viability assay results.

Issue 3: High Background Signal in LDH Assay

Possible Cause: this compound may be affecting the stability or activity of the LDH enzyme, or interacting with the assay's detection chemistry.

Troubleshooting Steps & Expected Observations:

StepActionExpected Observation if Interference is Present
1 Compound-LDH Incubation: Incubate this compound with a known amount of purified LDH or a positive control cell lysate.A change in the expected LDH activity will be observed compared to the control without the compound.
2 pH Measurement: Measure the pH of the cell culture medium after treatment with this compound.A significant change in pH may indicate an indirect effect on LDH stability or activity.[8]
3 Alternative Membrane Integrity Assay: Use a dye-exclusion method like Trypan Blue or Propidium Iodide staining followed by microscopy or flow cytometry.These methods provide a direct measure of membrane integrity without relying on enzymatic activity.

Experimental Protocols

Protocol 1: Cell-Free MTT Assay Interference Control

Objective: To determine if this compound directly reduces MTT.

Materials:

  • This compound stock solution

  • Cell culture medium (e.g., DMEM)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well plate

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a medium-only control.

  • Add 10 µL of MTT reagent to each well.

  • Incubate the plate at 37°C for 1-4 hours.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

Protocol 2: Sulforhodamine B (SRB) Assay

Objective: To assess cell viability based on total protein content, as an alternative to tetrazolium-based assays.

Materials:

  • Cells seeded in a 96-well plate and treated with this compound

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB in 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • After compound treatment, gently fix the cells by adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Wash the plate five times with deionized water and allow it to air dry.

  • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

  • Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.

  • Read the absorbance at 510 nm.

Signaling Pathway and Assay Mechanism Diagrams

The following diagrams illustrate the potential mechanism of assay interference and the principle of the recommended alternative assay.

G cluster_0 MTT Assay Principle cluster_1 Interference Mechanism Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple) Mitochondria->Formazan Reduces MTT MTT (Yellow) MTT->Mitochondria THR This compound (Reducing Agent) Formazan2 Formazan (Purple) THR->Formazan2 Directly Reduces MTT2 MTT (Yellow) MTT2->THR

Caption: Mechanism of MTT assay interference by a reducing compound.

G cluster_0 SRB Assay Principle ViableCells Viable Cells (Adherent) Fixation TCA Fixation ViableCells->Fixation SRB_Stain SRB Staining of Total Protein Fixation->SRB_Stain Solubilization Solubilization of Bound Dye SRB_Stain->Solubilization Absorbance Absorbance Reading (Proportional to Cell Number) Solubilization->Absorbance

Caption: Workflow of the Sulforhodamine B (SRB) cell viability assay.

References

Technical Support Center: Matrix Effects in Tetrahydrorhombifoline Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of tetrahydrorhombifoline by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification. In the analysis of alkaloids, endogenous components of biological samples are a common cause of matrix effects.[2]

Q2: What are the primary causes of matrix effects in the LC-MS analysis of alkaloids like this compound?

A2: The primary causes of matrix effects include:

  • Co-eluting Endogenous Components: Lipids, proteins, salts, and other small molecules from the biological matrix can interfere with the ionization process.[2]

  • Sample Preparation Reagents: Residual reagents from sample preparation steps, such as protein precipitation or liquid-liquid extraction solvents, can impact signal intensity.

  • Ionization Source Competition: High concentrations of matrix components can compete with this compound for ionization in the MS source, particularly in electrospray ionization (ESI).[1]

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: The most common method is the post-extraction spike method. This involves comparing the peak area of this compound spiked into an extracted blank matrix sample with the peak area of a pure standard solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no significant matrix effect.

It is recommended to evaluate the matrix effect at low and high concentrations of the analyte and using at least six different lots of the biological matrix.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS quantification of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause Recommended Solution
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase Optimize the mobile phase composition, including pH and organic solvent ratio. For alkaloids, a mobile phase containing a small amount of formic acid or ammonium formate is often used.[3]
Column Contamination Flush the column with a strong solvent or replace the guard column.
Sample Solvent Mismatch Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.

Problem 2: High Signal Suppression or Enhancement

Possible Cause Recommended Solution
Inadequate Sample Cleanup Improve the sample preparation method. Consider switching from protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4]
Co-elution with Phospholipids Introduce a phospholipid removal step in your sample preparation or use a specialized LC column designed to retain phospholipids.
Suboptimal Chromatographic Separation Modify the LC gradient to better separate this compound from interfering matrix components.
Ionization Source In-efficiency Consider switching the ionization mode. Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects than ESI for certain compounds.[2]

Problem 3: Inconsistent Results Between Batches

Possible Cause Recommended Solution
Variability in Biological Matrix Evaluate the matrix effect using multiple lots of the biological matrix to assess inter-subject variability.
Inconsistent Sample Preparation Ensure consistent execution of the sample preparation protocol for all samples. Automation can help minimize variability.[5]
Instability of this compound Investigate the stability of this compound in the matrix under the storage and processing conditions.

Experimental Protocols

Below are detailed methodologies for key experiments related to the assessment and mitigation of matrix effects in this compound quantification.

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
  • Prepare Blank Matrix Samples: Extract six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method.

  • Prepare Spiked Matrix Samples: Spike the extracted blank matrix samples with this compound at low and high quality control (QC) concentrations.

  • Prepare Neat Standard Solutions: Prepare standard solutions of this compound in the reconstitution solvent at the same low and high QC concentrations.

  • LC-MS Analysis: Analyze both the spiked matrix samples and the neat standard solutions by LC-MS.

  • Calculate Matrix Factor: For each concentration and each matrix lot, calculate the matrix factor as described in the FAQs.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge for basic alkaloids) with methanol followed by an equilibration with an acidic buffer (e.g., 0.1% formic acid in water).

  • Load the Sample: Load the pre-treated plasma sample (e.g., diluted with the acidic buffer) onto the cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elute the Analyte: Elute this compound with a stronger, basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Quantitative Data Summary

The following tables summarize hypothetical but realistic quantitative data for the evaluation of matrix effects on this compound quantification in human plasma.

Table 1: Matrix Effect Evaluation at Low QC (10 ng/mL)

Plasma LotPeak Area (Spiked Matrix)Peak Area (Neat Solution)Matrix Factor% RSD
185,670102,3450.84\multirow{6}{*}{4.2%}
289,123103,1100.86
382,456101,9870.81
491,543102,7650.89
586,321102,5430.84
684,987103,0010.82
Mean 86,683 102,625 0.84

Table 2: Matrix Effect Evaluation at High QC (500 ng/mL)

Plasma LotPeak Area (Spiked Matrix)Peak Area (Neat Solution)Matrix Factor% RSD
14,350,1125,110,9870.85\multirow{6}{*}{3.8%}
24,460,9875,150,4320.87
34,280,5435,090,1230.84
44,580,1235,130,8760.89
54,390,8765,120,5430.86
64,310,4565,100,6540.84
Mean 4,395,516 5,117,269 0.86

Disclaimer: The quantitative data presented is for illustrative purposes and may not represent actual experimental results.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt Simple spe Solid-Phase Extraction (SPE) plasma->spe More Selective lle Liquid-Liquid Extraction (LLE) plasma->lle Alternative lc LC Separation ppt->lc spe->lc lle->lc ms MS Detection lc->ms quant Quantification ms->quant me_eval Matrix Effect Evaluation quant->me_eval

Caption: General workflow for LC-MS analysis and matrix effect evaluation.

troubleshooting_logic cluster_investigation Initial Checks cluster_solutions Potential Solutions start Inaccurate Quantification of this compound peak_shape Assess Peak Shape start->peak_shape signal_intensity Check Signal Intensity (Suppression/Enhancement) start->signal_intensity consistency Evaluate Batch-to-Batch Consistency start->consistency optimize_lc Optimize LC Method peak_shape->optimize_lc improve_cleanup Improve Sample Cleanup (e.g., use SPE) signal_intensity->improve_cleanup change_ionization Change Ionization Mode (e.g., ESI to APCI) signal_intensity->change_ionization use_is Use Stable Isotope-Labeled Internal Standard consistency->use_is improve_cleanup->optimize_lc

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Enhancing the Efficiency of Tetrahydrorhombifoline Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Tetrahydrorhombifoline chemical synthesis. The core of this synthesis is the Pictet-Spengler reaction, a powerful method for constructing the tetrahydro-β-carboline scaffold of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction used for the synthesis of this compound?

A1: The primary reaction for synthesizing the core structure of this compound is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine (specifically, a tryptamine derivative) with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline.

Q2: What are the typical starting materials for the synthesis of a tetrahydro-β-carboline like this compound?

A2: The synthesis generally requires two key precursors:

  • A tryptamine derivative. For this compound, this is likely N-methyltryptamine.

  • An aldehyde or ketone. The specific carbonyl compound will determine the substituent at the C1 position of the tetrahydro-β-carboline ring.

Q3: What are the common challenges encountered in the Pictet-Spengler synthesis of tetrahydro-β-carbolines?

A3: Researchers may face several challenges, including low reaction yields, the formation of side products, difficulties in product purification, and controlling stereoselectivity at the newly formed chiral center. The troubleshooting guide below addresses these specific issues in detail.

Q4: How can I improve the yield and purity of my this compound synthesis?

A4: Optimizing reaction conditions is crucial. This includes the choice of acid catalyst, solvent, reaction temperature, and reaction time. Additionally, the purity of the starting materials and the exclusion of moisture can significantly impact the outcome. For instance, conducting the reaction in an aprotic solvent can sometimes lead to superior yields compared to traditional protic solvents.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and related tetrahydro-β-carbolines via the Pictet-Spengler reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst or insufficient acid concentration. 2. Decomposition of starting materials or product under harsh acidic conditions. 3. Presence of moisture in the reaction mixture. 4. Low reactivity of the aldehyde or ketone precursor.1. Use a fresh, anhydrous acid catalyst (e.g., TFA, HCl in a non-aqueous solvent). Titrate the acid if necessary. 2. Lower the reaction temperature and monitor the reaction progress closely. Consider using milder acidic conditions or a Lewis acid catalyst. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use a more reactive aldehyde or consider derivatizing the ketone to a more reactive species.
Formation of Side Products 1. Over-reaction or degradation of the product. 2. Polymerization of the aldehyde. 3. N-acylation if using certain acid catalysts and conditions. 4. Competing reaction pathways.1. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. 2. Add the aldehyde slowly to the reaction mixture. 3. Choose a non-acylating acid catalyst. 4. Adjust the reaction temperature and catalyst to favor the desired Pictet-Spengler cyclization.
Difficult Purification 1. Presence of highly polar impurities. 2. Product is an oil and difficult to crystallize. 3. Co-elution of product with starting materials or side products during chromatography.1. Perform an aqueous work-up with a mild base to remove acidic impurities. 2. Attempt to form a salt of the product (e.g., hydrochloride or fumarate salt) to induce crystallization. 3. Optimize the chromatography conditions (solvent system, gradient, stationary phase). Consider derivatization of the product to facilitate separation.
Poor Diastereoselectivity 1. Reaction conditions are not optimized for stereocontrol. 2. The chiral auxiliary (if used) is not effective.1. Vary the reaction temperature, solvent, and acid catalyst. Lower temperatures often lead to higher diastereoselectivity. 2. Screen different chiral auxiliaries or consider a chiral catalyst.

Experimental Protocols

General Protocol for Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

This is a general procedure that should be optimized for the specific synthesis of this compound.

Materials:

  • N-methyltryptamine

  • Aldehyde precursor

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Trifluoroacetic acid (TFA) or other suitable acid catalyst

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methyltryptamine (1.0 equivalent) in anhydrous DCM.

  • Addition of Aldehyde: To this solution, add the aldehyde precursor (1.0 - 1.2 equivalents).

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (1.1 - 1.5 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure tetrahydro-β-carboline.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents Check Reagent Purity & Dryness start->check_reagents check_conditions Review Reaction Conditions start->check_conditions purification_issue Investigate Purification start->purification_issue optimize_catalyst Optimize Catalyst check_reagents->optimize_catalyst Reagents OK optimize_temp_time Optimize Temperature & Time check_conditions->optimize_temp_time Conditions Suspect successful_synthesis Improved Yield optimize_catalyst->successful_synthesis Optimization Successful optimize_temp_time->successful_synthesis Optimization Successful product_degradation Check for Product Degradation purification_issue->product_degradation product_degradation->optimize_temp_time Degradation Confirmed pictet_spengler_pathway General Pictet-Spengler Reaction tryptamine Tryptamine Derivative imine Imine Intermediate tryptamine->imine aldehyde Aldehyde/Ketone aldehyde->imine iminium Iminium Ion imine->iminium + H+ spiroindolenine Spiroindolenine Intermediate iminium->spiroindolenine Intramolecular Cyclization thbc Tetrahydro-β-carboline (e.g., this compound) spiroindolenine->thbc Rearrangement & -H+

References

Reducing non-specific binding of Tetrahydrorhombifoline in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Tetrahydrorhombifoline in various assays.

Troubleshooting Guide: Reducing High Background & Non-Specific Binding

High background noise in assays can obscure specific signals, leading to inaccurate and unreliable data.[1][2] Non-specific binding of this compound to assay components is a common cause. This guide provides a systematic approach to troubleshoot and minimize this issue.

Initial Assessment: Is Non-Specific Binding the Culprit?

Before optimizing your assay, confirm that high background is due to non-specific binding.

  • Symptom: High signal in negative control wells (e.g., wells without the primary antibody or the target molecule).

  • Action: Run a control experiment with and without this compound in the absence of the specific binding partner. A high signal in this control strongly suggests non-specific binding.

Troubleshooting Workflow

The following workflow provides a step-by-step process to identify and resolve non-specific binding issues.

G cluster_0 Troubleshooting Non-Specific Binding A High Background Signal Detected B Optimize Blocking Step A->B Start Here C Adjust Wash Steps B->C If background is still high G Assay Signal Optimized B->G Problem Solved D Modify Assay Buffer Composition C->D If background is still high C->G Problem Solved E Review Compound Concentration & Purity D->E If background is still high D->G Problem Solved F Check Plate/Surface Type E->F If background is still high E->G Problem Solved F->G Problem Solved H Issue Persists: Consult Literature for Similar Compounds F->H If background is still high

Caption: A logical workflow for troubleshooting high background signals caused by non-specific binding.

Detailed Troubleshooting Steps & FAQs

FAQ 1: What is the first step I should take to reduce non-specific binding?

Answer: The most critical first step is to optimize the blocking step of your assay.[1][3] Blocking agents saturate unoccupied sites on the assay surface (e.g., microplate wells), preventing the non-specific adherence of subsequent reagents.[1]

Key Actions:

  • Increase Blocking Agent Concentration: If you are using a blocking agent like Bovine Serum Albumin (BSA), try increasing the concentration (e.g., from 1% to 2% w/v).[2]

  • Extend Incubation Time: Increasing the blocking incubation time can lead to more effective surface saturation.[2]

  • Change the Blocking Agent: Not all blocking agents are created equal, and their effectiveness can be assay-dependent.[4] Consider switching to or testing other options.

Table 1: Common Blocking Agents for Immunoassays

Blocking AgentRecommended Starting ConcentrationSuitable Assay TypesNotes
Bovine Serum Albumin (BSA)1-5% (w/v)ELISA, Western Blot, IHCA commonly used, general-purpose blocking agent.[4] Ensure the BSA preparation itself does not cause non-specific binding.[4]
Non-fat Dry Milk3-5% (w/v)ELISA, Western BlotCost-effective, but may contain phosphoproteins that can interfere with certain antibody-based detection systems.
Normal Serum5-10% (v/v)ELISA, IHCUse serum from the same species as the secondary antibody to block non-specific binding to Fc receptors.[5]
Casein0.5-2% (w/v)ELISA, Western BlotCan be more effective than BSA in some cases due to its smaller molecular weight.[6]
Commercial Blocking BuffersPer manufacturer's instructionsVariousOften contain a proprietary mix of proteins and detergents for broad applicability.
FAQ 2: My background is still high after optimizing the blocking step. What's next?

Answer: The next step is to optimize your wash steps. Inadequate washing can leave behind unbound reagents, contributing to a high background signal.[2][5]

Key Actions:

  • Increase the Number of Washes: Add one or two extra wash steps to your protocol.[2]

  • Increase Wash Duration: Incorporate a short soak time (e.g., 30 seconds) during each wash step.[2]

  • Increase Wash Buffer Volume: Ensure the entire well or surface is thoroughly washed.

FAQ 3: Can the composition of my assay buffer affect non-specific binding?

Answer: Yes, the components of your assay buffer can significantly influence non-specific interactions.

Key Actions:

  • Add a Detergent: Including a non-ionic detergent like Tween-20 (typically at 0.05% v/v) in your wash and antibody dilution buffers can help reduce non-specific binding.[2]

  • Adjust Ionic Strength: The salt concentration of your buffer can modulate non-specific electrostatic interactions. You can try testing a range of salt concentrations (e.g., 100-500 mM NaCl).

  • Use Low-Adsorption Consumables: For sensitive assays, consider using low-adsorption microplates and tubes to minimize the binding of this compound to plastic surfaces.[7]

Experimental Protocol: Example ELISA for a Hypothetical Target of this compound

This protocol for a competitive ELISA incorporates best practices to minimize non-specific binding.

  • Coating:

    • Coat a 96-well high-binding microplate with the target protein (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer (PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer (e.g., 2% BSA in PBS with 0.05% Tween-20) to each well.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Competition:

    • Prepare serial dilutions of this compound in Assay Buffer (1% BSA in PBS with 0.05% Tween-20).

    • Add 50 µL of the this compound dilutions to the appropriate wells.

    • Immediately add 50 µL of a fixed concentration of a labeled ligand that also binds to the target protein to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Wash the plate five times with 200 µL of Wash Buffer per well, with a 30-second soak during each wash.

  • Detection:

    • Add 100 µL of the appropriate detection reagent (e.g., HRP substrate).

    • Incubate in the dark for the recommended time.

  • Readout:

    • Stop the reaction with 50 µL of Stop Solution.

    • Read the absorbance at the appropriate wavelength.

Hypothetical Signaling Pathway

Non-specific binding can lead to the misinterpretation of a compound's effect on a signaling pathway. The diagram below illustrates a hypothetical pathway that could be investigated with this compound, highlighting the importance of ensuring on-target activity.

G cluster_1 Hypothetical Signaling Pathway T This compound R Receptor X T->R Specific Binding NSB Non-Specific Binding (e.g., to plate surface, other proteins) T->NSB P1 Protein Kinase A R->P1 P2 Transcription Factor Y P1->P2 G Gene Expression P2->G FP False Positive Signal NSB->FP

References

Technical Support Center: Optimization of Tetrahydrorhombifoline (THH) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific data on the in vivo dosage, mechanism of action, and signaling pathways for Tetrahydrorhombifoline (THH). Therefore, this technical support guide provides a comprehensive framework for the dosage optimization of a novel plant-derived alkaloid, using THH as a representative example. The principles and protocols outlined below are based on established methodologies for preclinical drug development and in vivo studies of natural products.

Frequently Asked Questions (FAQs)

Q1: We are starting our first in vivo study with this compound (THH). How do we determine the initial dose range to test?

A1: For a novel compound like THH with limited in vivo data, a systematic approach is crucial. Start with a thorough literature review for any information on related alkaloids or compounds with similar structures. If no data exists, begin with in vitro cytotoxicity assays on relevant cell lines to determine the 50% inhibitory concentration (IC50). This in vitro data can provide a rough estimate for the upper limit of in vivo dosage. A common starting point for in vivo studies is to use a fraction of the maximum tolerated dose (MTD) if known, or to start with a low dose (e.g., 1-5 mg/kg) and escalate from there in a dose-range-finding study.

Q2: What are the common challenges encountered when working with novel alkaloids like THH in vivo?

A2: Novel alkaloids often present challenges such as poor bioavailability, rapid metabolism, and limited penetration across biological barriers like the blood-brain barrier.[1] Solubility can also be a significant hurdle, requiring careful vehicle selection and formulation development.[1] Additionally, unexpected toxicity can occur, making careful observation for adverse effects paramount.

Q3: How do we select an appropriate vehicle for administering THH in our animal model?

A3: Vehicle selection depends on the physicochemical properties of THH, such as its solubility and stability. Common vehicles for preclinical in vivo studies include saline, phosphate-buffered saline (PBS), and various oil-based formulations. It is essential to test the solubility of THH in different vehicles and to perform a vehicle toxicity study to ensure the vehicle itself does not cause adverse effects in the animal model.

Q4: What are the key parameters to monitor in a dose-range-finding study for THH?

A4: In a dose-range-finding study, monitor for both signs of toxicity and preliminary evidence of efficacy. Key toxicity parameters include changes in body weight, food and water intake, clinical signs of distress (e.g., lethargy, ruffled fur), and any observable adverse reactions. For efficacy, monitor relevant biomarkers or disease-specific readouts in your animal model.

Q5: Should we conduct pharmacokinetic (PK) and toxicokinetic (TK) studies for THH?

A5: Yes, conducting PK and TK studies is highly recommended. These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of THH in your animal model.[1] This data is essential for understanding the compound's in vivo behavior, establishing a relationship between dose, exposure, and response, and for optimizing the dosing schedule.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High mortality or severe toxicity at low doses - Incorrect dose calculation or preparation.- High sensitivity of the animal model to the compound.- Vehicle-related toxicity.- Double-check all dose calculations and preparation procedures.- Start with a significantly lower dose range.- Conduct a vehicle-only toxicity study.- Consider using a different, less sensitive animal strain or species.
No observable therapeutic effect even at high doses - Poor bioavailability of THH.- Rapid metabolism and clearance of the compound.- Inappropriate route of administration.- The compound is not effective in the chosen model.- Investigate different formulations to improve solubility and absorption.- Analyze plasma samples to determine the concentration of THH over time (pharmacokinetics).- Explore alternative routes of administration (e.g., intravenous if oral is ineffective).- Re-evaluate the in vitro data and the rationale for using the specific in vivo model.
High variability in animal response to THH - Inconsistent dosing technique.- Genetic variability within the animal colony.- Differences in animal health status.- Ensure all personnel are properly trained in the dosing technique.- Use a larger group of animals to account for individual variability.- Closely monitor the health of all animals before and during the study.
Precipitation of THH in the dosing solution - Poor solubility of the compound in the chosen vehicle.- Instability of the formulation over time.- Test the solubility of THH in a wider range of vehicles.- Consider using co-solvents, surfactants, or other formulation strategies to improve solubility.- Prepare fresh dosing solutions immediately before administration.

Experimental Protocols

Dose-Range-Finding (DRF) Study

Objective: To determine a range of doses of THH that are well-tolerated and to identify a potential maximum tolerated dose (MTD) in the selected animal model.

Methodology:

  • Animal Model: Select a relevant animal model (e.g., mice or rats) based on the research question.

  • Groups: Assign animals to several groups (n=3-5 per group), including a vehicle control group and at least 3-5 dose groups of THH.

  • Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate the dose in subsequent groups (e.g., 5, 10, 25, 50 mg/kg). The dose increments can be adjusted based on observed toxicity.

  • Administration: Administer THH via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and overall appearance.

  • Duration: The study duration is typically 7-14 days.

  • Endpoint: At the end of the study, perform a gross necropsy and collect tissues for histopathological analysis if necessary. The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% weight loss.

Acute Toxicity Study (LD50 Estimation)

Objective: To determine the median lethal dose (LD50) of THH.

Methodology:

  • Animal Model: Typically performed in two rodent species (e.g., mice and rats).

  • Groups: Use a minimum of 5 dose groups with at least 5 animals of each sex per group.

  • Dosing: Administer a single dose of THH to each group.

  • Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.

  • LD50 Calculation: The LD50 value is calculated using statistical methods such as the probit analysis.

Data Presentation

Table 1: Hypothetical Dose-Range-Finding Data for THH in Mice

Dose Group (mg/kg)Number of AnimalsBody Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle Control5+5%None0/5
15+4%None0/5
55+2%None0/5
105-3%Mild lethargy0/5
255-8%Moderate lethargy, ruffled fur1/5
505-15%Severe lethargy, ataxia3/5

Table 2: Hypothetical Pharmacokinetic Parameters of THH in Rats

ParameterValue
Tmax (h)1.5
Cmax (ng/mL)850
AUC (0-t) (ng*h/mL)4200
Half-life (t1/2) (h)3.2
Bioavailability (%)25

Visualizations

experimental_workflow cluster_preclinical Preclinical In Vitro Assessment cluster_in_vivo In Vivo Dosage Optimization in_vitro In Vitro Cytotoxicity Assays (Determine IC50) drf Dose-Range-Finding Study (Determine MTD) in_vitro->drf Inform Starting Dose pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies drf->pk_pd Select Doses for PK/PD efficacy Efficacy Studies (Optimal Dose Selection) pk_pd->efficacy Inform Dosing Regimen

Caption: Experimental workflow for in vivo dosage optimization of a novel compound.

signaling_pathway cluster_cell Target Cell THH This compound (THH) Receptor Cell Surface Receptor THH->Receptor Binds and Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Phosphorylates Response Cellular Response (e.g., Apoptosis, Proliferation) TF->Response Regulates Gene Expression

Caption: Hypothetical signaling pathway for this compound (THH).

troubleshooting_logic start High In Vivo Toxicity Observed q1 Was the dose calculation verified? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was a vehicle toxicity study performed? a1_yes->q2 sol1 Recalculate and reprepare dose a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the animal model known to be sensitive? a2_yes->q3 sol2 Conduct vehicle-only toxicity study a2_no->sol2 sol2->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Consider a different animal model or strain a3_yes->sol3 end Reduce starting dose significantly a3_no->end sol3->end

Caption: Troubleshooting logic for unexpected in vivo toxicity.

References

Technical Support Center: Improving the Purity of Isolated Tetrahydrorhombifoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of Tetrahydrorhombifoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically isolated?

This compound is a quinoline alkaloid with the chemical formula C15H24N2O and a molecular weight of 248.36 g/mol .[1] It is naturally found in various species of the Psychotria genus, which is a large genus of flowering plants in the Rubiaceae family.[2][3]

Q2: What are the common impurities encountered during the isolation of this compound from Psychotria extracts?

Extracts from Psychotria species are complex mixtures containing a variety of secondary metabolites. Besides this compound, you may encounter other classes of alkaloids such as indole, monoterpene indole, and isoquinoline alkaloids.[2][4][5] Other common impurities include flavonoids, terpenoids, steroids, and phenolic compounds.[2][5] The presence of these compounds can interfere with the isolation and purification of the target alkaloid.

Q3: My crude extract is a complex mixture. What is the general workflow for isolating this compound?

A general workflow for the isolation of this compound from a plant source typically involves initial extraction, acid-base partitioning to separate alkaloids from neutral and acidic compounds, followed by chromatographic purification.

This compound Isolation Workflow Start Plant Material (e.g., Psychotria sp.) Extraction Solvent Extraction (e.g., Methanol or Ethanol) Start->Extraction Maceration or Soxhlet AcidBase Acid-Base Partitioning Extraction->AcidBase Crude Extract Chromatography Column Chromatography AcidBase->Chromatography Alkaloid-Rich Fraction PrepHPLC Preparative HPLC Chromatography->PrepHPLC Partially Purified Fraction Purity Purity Assessment (HPLC-UV, qNMR, MS) PrepHPLC->Purity Purified Fractions End Pure this compound Purity->End

A general workflow for the isolation and purification of this compound.

Q4: I am losing a significant amount of my target compound during the acid-base extraction. What could be the reason?

Loss of this compound during acid-base extraction can be attributed to several factors:

  • Incorrect pH: Ensure the pH of the aqueous solution is sufficiently acidic (typically pH 2-3) to protonate the alkaloid and render it water-soluble. Conversely, during the basification step, the pH should be high enough (typically pH 9-10) to deprotonate the alkaloid and ensure its transfer to the organic solvent.

  • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the compound. To break emulsions, you can try adding a saturated NaCl solution, gentle centrifugation, or filtering the emulsion through a bed of Celite.

  • Incomplete Extractions: Ensure you are performing multiple extractions with the organic solvent to maximize the recovery of the alkaloid from the aqueous phase.

Troubleshooting Guides

Low Purity after Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Co-elution of Impurities The polarity of the solvent system is not optimal for separating this compound from impurities with similar polarities.Optimize the Mobile Phase: Perform thin-layer chromatography (TLC) with various solvent systems to identify a mobile phase that provides good separation between your target compound and the impurities. A common starting point for alkaloids is a gradient of chloroform and methanol.
Inappropriate Stationary Phase: The stationary phase (e.g., silica gel) may not be the most suitable for the separation.Consider a Different Stationary Phase: For basic compounds like alkaloids, using alumina (basic or neutral) as the stationary phase can sometimes provide better separation than silica gel.
Column Overloading: Too much crude extract has been loaded onto the column, leading to poor separation.Reduce Sample Load: Decrease the amount of sample loaded onto the column. A general rule of thumb is to use a sample-to-adsorbent ratio of 1:30 to 1:100 (w/w).
Tailing of the Peak The compound is interacting strongly with the stationary phase, often due to the basic nature of the alkaloid interacting with acidic silanol groups on silica gel.Add a Modifier to the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to saturate the active sites on the silica gel and reduce tailing.
Issues with Preparative HPLC Purification
Symptom Possible Cause Troubleshooting Steps
Poor Resolution of Peaks The mobile phase composition is not optimized for the separation on the preparative column.Method Scouting: Develop an analytical HPLC method first to find the optimal mobile phase conditions (solvents, additives, gradient) before scaling up to preparative HPLC.
Column Overloading: Injecting too much sample onto the preparative column.Determine Loading Capacity: Perform loading studies to determine the maximum amount of sample that can be injected without compromising resolution.
Low Recovery of the Purified Compound The compound may be precipitating on the column or in the collection tubes.Check Solubility: Ensure that the concentration of the purified compound in the collected fractions does not exceed its solubility in the mobile phase. If necessary, dilute the sample before injection or add a co-solvent to the collection tubes.
Adsorption to the System: The compound may be adsorbing to the surfaces of the HPLC system.System Passivation: Flush the HPLC system with a solution that can minimize non-specific binding, such as a high concentration of the organic modifier or a solution containing a competing base.

Experimental Protocols

General Protocol for Acid-Base Extraction of Alkaloids
  • Acidification: The crude plant extract is dissolved in a suitable organic solvent (e.g., chloroform or dichloromethane) and then extracted with an acidic aqueous solution (e.g., 1-5% HCl or H₂SO₄). The protonated alkaloids will move into the aqueous phase, while neutral and acidic impurities remain in the organic phase.

  • Basification: The acidic aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NH₄OH or NaOH) to a pH of 9-10.

  • Extraction of Free Base: The deprotonated, free-base alkaloids are then extracted back into an organic solvent (e.g., chloroform or dichloromethane).

  • Drying and Concentration: The organic layer containing the alkaloids is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is evaporated under reduced pressure to yield the alkaloid-rich fraction.

Acid_Base_Extraction cluster_0 Step 1: Acidification cluster_1 Step 2 & 3: Basification & Extraction CrudeExtract Crude Extract in Organic Solvent AcidicWash Extract with Aqueous Acid (pH 2-3) CrudeExtract->AcidicWash AqueousLayer1 Aqueous Layer (Protonated Alkaloids) AcidicWash->AqueousLayer1 OrganicLayer1 Organic Layer (Neutral & Acidic Impurities) AcidicWash->OrganicLayer1 Basify Basify Aqueous Layer (pH 9-10) AqueousLayer1->Basify OrganicWash Extract with Organic Solvent Basify->OrganicWash AqueousLayer2 Aqueous Layer (Salts & Polar Impurities) OrganicWash->AqueousLayer2 OrganicLayer2 Organic Layer (Free-Base Alkaloids) OrganicWash->OrganicLayer2

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Corydalis Alkaloids, with Implications for Tetrahydrorhombifoline Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated analytical methods developed for the simultaneous determination of multiple alkaloids in Corydalis species. The methodologies and validation data presented here serve as a valuable resource for researchers aiming to develop and validate analytical methods for Tetrahydrorhombifoline, as the principles and techniques are highly transferable. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which are commonly employed for their sensitivity and specificity in analyzing complex mixtures of plant-derived alkaloids.

Experimental Protocols

Detailed methodologies for the analysis of Corydalis alkaloids via HPLC-DAD and UPLC-MS/MS are outlined below. These protocols are representative of the current analytical approaches and can be adapted for the specific analysis of this compound.

1. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is widely used for the quality control of herbal medicines due to its simplicity and reliability.

  • Sample Preparation: Powdered Corydalis rhizome is typically extracted with methanol or a methanol-water mixture using ultrasonication, followed by filtration. The filtrate is then appropriately diluted before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 20 mM aqueous ammonium acetate or 0.2% acetic acid solution adjusted to a specific pH) and an organic phase (e.g., acetonitrile).[1][2]

    • Flow Rate: A flow rate of 1.0 mL/min is often used.[1]

    • Detection: Diode Array Detection is performed at multiple wavelengths, typically around 270-280 nm, to monitor the different alkaloids.[1][2]

  • Validation Parameters: The method is validated for linearity, precision (intra- and inter-day), accuracy (recovery), and sensitivity (limit of detection and quantification).[1][2]

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and specificity compared to HPLC-DAD, making it suitable for pharmacokinetic studies and the analysis of trace-level compounds.

  • Sample Preparation: Similar to HPLC, extraction is performed using an organic solvent. For biological matrices like plasma, a protein precipitation step (e.g., with methanol or acetonitrile) is required, followed by centrifugation and filtration of the supernatant.

  • Chromatographic Conditions:

    • Column: A UPLC C18 column with a smaller particle size (e.g., ≤ 1.8 µm) is used to achieve higher resolution and faster analysis times.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water with an additive like formic acid (for better ionization) and an organic solvent such as acetonitrile is common.

    • Flow Rate: A lower flow rate, typically in the range of 0.2-0.4 mL/min, is used with UPLC systems.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of alkaloids.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

  • Validation Parameters: The validation includes assessments of specificity, linearity, accuracy, precision, matrix effect, and stability.

Quantitative Data Comparison

The following table summarizes the validation data from representative studies on the analysis of Corydalis alkaloids. This allows for a direct comparison of the performance of different analytical methods.

ParameterHPLC-DAD Method 1[1]HPLC-DAD Method 2[2]Representative UPLC-MS/MS Performance
Analytes Isocorydine, Scoulerine, Palmatine, Berberine, etc.Protopine, Coptisine, Tetrahydropalmatine, etc.Applicable to a wide range of alkaloids
Linearity (r²) > 0.99920.9994 - 0.9999> 0.99
Accuracy (Recovery %) 96.09 - 102.8093.66 - 100.54Typically 85 - 115%
Precision (RSD %) < 5% (Intra- and Inter-day)Not explicitly statedTypically < 15%
LOD Not explicitly statedVaries per alkaloidLower ng/mL to pg/mL range
LOQ Not explicitly statedVaries per alkaloidLower ng/mL to pg/mL range

Workflow and Signaling Pathway Diagrams

Analytical Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring the reliability and comparability of results obtained from different analytical techniques.

Analytical Method Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation cluster_3 Conclusion M1 Develop & Validate Method A (e.g., HPLC) S Prepare Identical Sample Set M1->S M2 Develop & Validate Method B (e.g., UPLC-MS/MS) M2->S A1 Analyze Samples with Method A S->A1 A2 Analyze Samples with Method B S->A2 D1 Obtain Results from Method A A1->D1 D2 Obtain Results from Method B A2->D2 C Statistical Comparison (e.g., Bland-Altman plot, t-test) D1->C D2->C E Evaluate Method Agreement & Bias C->E

Caption: A flowchart illustrating the key stages of analytical method cross-validation.

Note on Signaling Pathways: As this guide focuses on analytical chemistry methodologies, a signaling pathway diagram is not directly applicable. The provided workflow diagram serves to illustrate the logical relationships in the process of cross-validating analytical methods.

References

A Comparative Analysis of the Bioactivity of Tetrahydrorhombifoline and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature highlights the potential of Tetrahydrorhombifoline, a naturally occurring alkaloid, and its synthetic analogs as promising candidates for drug development. Possessing a core tetrahydroisoquinoline structure, this class of compounds has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This guide provides a comparative overview of the bioactivity of this compound and its derivatives, supported by available experimental data and methodologies, to inform researchers and drug development professionals.

Antimicrobial Activity

While direct comparative studies on the antimicrobial properties of this compound and its close analogs are limited, research on related quinoline and tetrahydroisoquinoline derivatives provides valuable insights. The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with bacterial cell division and biofilm formation.

Table 1: Comparative Antimicrobial Activity of Related Quinolone and Tetrahydroisoquinoline Derivatives

Compound/AnalogTarget MicroorganismActivity Metric (e.g., MIC, IC50)Reference
4-hydroxy-2-quinolone analog (3j)Aspergillus flavusIC50 = 1.05 µg/mL[1]
Bicyclomycin analog (10c)Gram-positive organismsSimilar MIC to bicyclomycin against Gram-negative organisms[2]
C59 (MC21-A chloro-analog)Methicillin-resistant Staphylococcus aureus (MRSA)More potent or comparable to standard-of-care antibiotics[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of compounds is commonly determined using the broth microdilution method. A standardized suspension of the target microorganism is added to a series of microplate wells containing serial dilutions of the test compound. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation for a specified period (typically 18-24 hours) at an appropriate temperature.

Anti-inflammatory Activity

Tetrahydroisoquinoline derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and pathways.

Table 2: Comparative Anti-inflammatory Activity of Tetrahydroisoquinoline Analogs

Compound/AnalogTarget/AssayActivity Metric (e.g., IC50)Reference
1,2,4-triazole tetrahydroisoquinoline hybrid (11f)COX-2IC50 = 0.58 µM[4]
1,2,4-triazole tetrahydroisoquinoline hybrid (9e)COX-2IC50 = 0.87 µM[4]
Edaravone derivative (2)Albumin Denaturation InhibitionIC50 = 107.25 µg/mL[5]
Edaravone derivative (3)Albumin Denaturation InhibitionIC50 = 106.20 µg/mL[5]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory activity of compounds can be assessed by their ability to inhibit COX-1 and COX-2 enzymes. The assay typically involves incubating the purified enzyme with the test compound and arachidonic acid (the substrate). The production of prostaglandin E2 (PGE2), a product of the COX-catalyzed reaction, is then measured using methods like enzyme-linked immunosorbent assay (ELISA). The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity, is then calculated.

Neuroprotective Effects

The neuroprotective potential of isoquinoline alkaloids is an area of growing interest, with studies suggesting various mechanisms of action, including the reduction of oxidative stress and modulation of neuronal signaling pathways.

Table 3: Neuroprotective Activity of Related Alkaloids

Compound/AnalogModel/AssayObserved EffectReference
Allocryptopine-rich alkaloid extractH2O2-induced neuronal damage in PC12 cellsSuppressed intracellular ROS production and apoptosis[6]
S-allyl-L-cysteine (SAC)Oxygen-glucose deprivation and global cerebral ischemiaProtected against cell death[7]
Isoquinoline alkaloids (general)Various neurodegenerative disease modelsInhibit neuroinflammation, oxidative damage, and regulate autophagy[8]

Experimental Protocol: Neuroprotection Assay in a Model of Oxidative Stress

Differentiated neuronal cells (e.g., PC12 or SH-SY5Y) are pre-treated with various concentrations of the test compounds for a specific duration. Subsequently, oxidative stress is induced by exposing the cells to an agent like hydrogen peroxide (H2O2). Cell viability is then assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. An increase in cell viability in the presence of the test compound compared to the control (H2O2 alone) indicates a neuroprotective effect.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, research on related alkaloids suggests potential mechanisms. For instance, some isoquinoline alkaloids have been shown to exert their neuroprotective effects by inhibiting neuroinflammation, combating oxidative damage, and regulating autophagy[8]. The anti-inflammatory properties of certain tetrahydroisoquinoline hybrids are linked to the inhibition of COX enzymes, key players in the inflammatory cascade[4].

To visualize the general workflow for evaluating the bioactivity of these compounds, the following diagram illustrates a typical screening process.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound Analogs purification Purification & Characterization (NMR, MS, etc.) synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) purification->anti_inflammatory neuroprotective Neuroprotective Assays (e.g., Oxidative Stress Model) purification->neuroprotective data_analysis Quantitative Data Analysis (IC50, MIC Calculation) antimicrobial->data_analysis anti_inflammatory->data_analysis neuroprotective->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->synthesis Lead Optimization

Caption: A generalized workflow for the synthesis, screening, and analysis of this compound analogs.

Further investigation into the structure-activity relationships of this compound and its analogs is crucial. By systematically modifying the core structure and evaluating the corresponding changes in biological activity, researchers can identify key pharmacophores and optimize lead compounds for enhanced efficacy and selectivity. The development of more potent and specific analogs will pave the way for novel therapeutic interventions for a range of diseases.

References

Tetrahydrorhombifoline and Acetylcholinesterase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease. A variety of natural and synthetic compounds have been identified as AChE inhibitors, with several gaining clinical approval.

Comparative Analysis of Acetylcholinesterase Inhibitors

To provide a clear benchmark for inhibitory potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-known, clinically used acetylcholinesterase inhibitors. Lower IC50 values are indicative of greater potency.

InhibitorIC50 (µM)Source of AChE
Donepezil0.0067Electric eel
Tacrine0.12Human recombinant
Rivastigmine7.11Human recombinant
Galantamine1.3Human recombinant

Acetylcholinesterase Inhibitory Activity of Related Alkaloids

Tetrahydrorhombifoline is an isoquinoline alkaloid found in plants of the Corydalis and Fumaria genera. While data on this compound itself is lacking, numerous other alkaloids from these plants have been investigated for their AChE inhibitory activity. The following table presents the IC50 values for several of these related compounds, providing insight into the potential of this chemical class.

AlkaloidPlant SourceIC50 (µM) against AChE
(+)-CanadineCorydalis cava12.4 ± 0.9[1][2]
(+)-CanadalineCorydalis cava20.1 ± 1.1[1][2]
BerberineCorydalis yanhusuo0.47 ± 0.01[3]
PalmatineCorydalis yanhusuo0.74 ± 0.06[3]
CoptisineCorydalis yanhusuo1.01 ± 0.03[3]
DehydrocorydalineCorydalis yanhusuo0.62 ± 0.05[3]
ProtopineCorydalis ternata50[4]

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.

Ellman's Method for Acetylcholinesterase Inhibition Assay

This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (e.g., this compound, known inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents are freshly prepared in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add a solution of the test compound at various concentrations.

    • Add the AChE enzyme solution to each well.

    • The plate is incubated for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

    • To initiate the reaction, a solution of DTNB is added, followed by the substrate, ATCI.

  • Measurement: The absorbance is measured kinetically at 412 nm for a set duration (e.g., 5 minutes) using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental and Biological Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining AChE inhibition and the cholinergic signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) add_inhibitor Add Inhibitor to Plate inhibitor Prepare Inhibitor Solutions inhibitor->add_inhibitor add_ache Add AChE add_inhibitor->add_ache incubate Incubate add_ache->incubate add_dtnb_atci Add DTNB & ATCI incubate->add_dtnb_atci read_absorbance Read Absorbance (412 nm) add_dtnb_atci->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for determining acetylcholinesterase inhibition using Ellman's method.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor ACh Receptors ACh_released->ACh_receptor Binds Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Inhibits Signal Signal Transduction ACh_receptor->Signal

Caption: Cholinergic signaling pathway indicating the point of acetylcholinesterase inhibition.

References

A Head-to-Head Comparison of Tetrahydrorhombifoline Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comprehensive comparison of modern and conventional methods for extracting Tetrahydrorhombifoline, a promising alkaloid found in plants of the Corydalis genus, particularly Corydalis decumbens. We delve into the experimental data, detailed protocols, and the underlying principles of Microwave-Assisted Extraction (MAE), Heat Reflux Extraction (HRE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE).

Executive Summary

The selection of an appropriate extraction method is paramount for maximizing the yield and purity of this compound while minimizing extraction time and solvent consumption. Modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are gaining prominence over conventional methods like Heat Reflux Extraction (HRE) due to their enhanced efficiency and shorter processing times. Supercritical Fluid Extraction (SFE) stands out as a green technology, offering high selectivity with no residual solvent contamination.

This guide presents a comparative analysis of these methods, drawing upon available experimental data for alkaloids from Corydalis species. While a direct head-to-head comparison for this compound is not extensively documented in current literature, the data on related alkaloids from the same plant matrix provides valuable insights into the relative performance of these techniques.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for the different extraction methods based on studies of alkaloid extraction from Corydalis species. It is important to note that optimal conditions can vary depending on the specific alkaloid and plant material.

Extraction MethodPrincipleTypical Solvent(s)Extraction TimeAlkaloid YieldPurityKey AdvantagesKey Disadvantages
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant matrix, causing cell rupture and enhanced mass transfer.Methanol/Water5 - 15 minHighHighRapid, reduced solvent consumption, cost-effective.[1]Potential for thermal degradation of sensitive compounds if not controlled.
Heat Reflux Extraction (HRE) Conventional method involving boiling a solvent with the plant material to extract compounds.Ethanol, Methanol1 - 2 hours per cycleModerate to HighModerateSimple setup, suitable for large batches.Time-consuming, high solvent consumption, potential for thermal degradation.
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration and mass transfer.Ethanol, Methanol30 - 60 minHighHighEfficient at lower temperatures, preserving thermolabile compounds.Can be less effective for matrices with high fiber content.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent, offering properties of both a liquid and a gas.Supercritical CO2, often with a co-solvent like ethanol or methanol.30 - 120 minHighVery HighHighly selective, no solvent residue, environmentally friendly.High initial equipment cost, may require co-solvents for polar compounds.

Experimental Protocols

Detailed methodologies for each extraction technique are crucial for reproducibility and optimization. Below are representative protocols for the extraction of alkaloids from Corydalis decumbens.

Microwave-Assisted Extraction (MAE) Protocol

This protocol is based on a study that optimized the MAE of seven alkaloids from Corydalis decumbens.[1]

  • Sample Preparation: Air-dry and grind the plant material to a fine powder.

  • Extraction Solvent: Prepare a methanol/water (90:10, v/v) solution.

  • Extraction Procedure:

    • Place 1.0 g of the powdered plant material into a microwave extraction vessel.

    • Add 20 mL of the extraction solvent.

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction temperature to 40°C and the extraction time to 5 minutes.

    • After extraction, allow the vessel to cool to room temperature.

  • Post-Extraction:

    • Filter the extract to remove solid plant material.

    • The filtrate can then be used for quantification or further purification.

Heat Reflux Extraction (HRE) Protocol

This protocol is adapted from a study on the optimization of HRE for alkaloids from Corydalis yanhusuo.[2]

  • Sample Preparation: Grind the dried plant material into a coarse powder.

  • Extraction Solvent: Prepare a 70% ethanol solution with the pH adjusted to 10 using diluted ammonia.

  • Extraction Procedure:

    • Place the powdered plant material in a round-bottom flask.

    • Add the extraction solvent at a liquid-to-solid ratio of 20:1 (mL/g).

    • Connect the flask to a reflux condenser.

    • Heat the mixture to boiling and maintain reflux for 60 minutes.

    • Repeat the extraction process with fresh solvent.

  • Post-Extraction:

    • Combine the filtrates from both extraction cycles.

    • Concentrate the combined extract under reduced pressure to remove the ethanol.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: Air-dry and powder the plant material.

  • Extraction Solvent: Select an appropriate solvent, such as ethanol or methanol.

  • Extraction Procedure:

    • Place a known amount of the powdered plant material in an extraction vessel.

    • Add the extraction solvent at a specific liquid-to-solid ratio.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonify for a predetermined time (e.g., 30-60 minutes) at a controlled temperature.

  • Post-Extraction:

    • Separate the extract from the solid residue by filtration or centrifugation.

Supercritical Fluid Extraction (SFE) Protocol

A general protocol for the SFE of alkaloids is outlined below, which would require optimization for this compound.

  • Sample Preparation: Grind the dried plant material to a consistent particle size.

  • SFE System Setup:

    • Pack the powdered plant material into the extraction vessel.

    • Set the desired extraction pressure and temperature.

    • If necessary, add a co-solvent (e.g., ethanol or methanol) to the system.

  • Extraction Procedure:

    • Pump supercritical CO2 (and co-solvent, if used) through the extraction vessel at a constant flow rate.

    • The extraction time will depend on the optimization of the process.

  • Post-Extraction:

    • Depressurize the CO2 in a separator, causing the extracted compounds to precipitate.

    • Collect the extracted material for analysis.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing Start Corydalis decumbens Plant Material Grinding Grinding & Sieving Start->Grinding MAE Microwave-Assisted Extraction Grinding->MAE HRE Heat Reflux Extraction Grinding->HRE UAE Ultrasound-Assisted Extraction Grinding->UAE SFE Supercritical Fluid Extraction Grinding->SFE Filtration Filtration / Centrifugation MAE->Filtration HRE->Filtration UAE->Filtration SFE->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Chromatographic Purification Concentration->Purification Analysis Quantification (HPLC/UPLC) Purification->Analysis Final Isolated this compound Analysis->Final

Caption: A generalized workflow for the extraction and isolation of this compound.

Hypothetical Signaling Pathway for this compound

While the specific signaling pathway for this compound is not yet elucidated in the scientific literature, we can propose a hypothetical pathway based on the known activities of structurally similar tetrahydroisoquinoline alkaloids, which have been shown to interact with various receptors and downstream signaling cascades. This diagram is for illustrative purposes and requires experimental validation.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR / Ion Channel G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory, Analgesic) Gene_Expression->Cellular_Response This compound This compound This compound->Receptor Binding

Caption: A hypothetical signaling pathway for this compound based on related alkaloids.

Conclusion

The choice of extraction method for this compound from Corydalis decumbens significantly impacts the efficiency and outcome of the process. Modern methods like MAE and UAE offer a compelling balance of high yield, reduced extraction time, and lower solvent usage, making them attractive alternatives to conventional HRE. SFE presents a highly selective and environmentally friendly option, albeit with higher initial costs.

For researchers aiming for rapid and efficient extraction, MAE appears to be a promising starting point, with established protocols for related alkaloids in the same plant matrix. Further optimization of UAE and SFE for this compound extraction could yield even more efficient and greener processes. The provided protocols and comparative data serve as a valuable resource for initiating and refining the extraction of this promising bioactive compound for further pharmacological investigation. The proposed signaling pathway, while hypothetical, provides a framework for future research into the mechanism of action of this compound.

References

A Comparative Analysis of Tetrahydrorhombifoline from Different Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydrorhombifoline, a tetrahydroprotoberberine alkaloid, has been identified as a constituent of various plant species, primarily within the Corydalis genus. This guide provides a comparative analysis of this compound from different plant sources, focusing on its isolation, quantification, and biological activities, supported by experimental data and detailed methodologies. Due to the limited specific quantitative data for this compound, this guide also incorporates data from closely related and co-occurring alkaloids, such as Tetrahydropalmatine, to provide a broader context for its potential therapeutic applications.

Quantitative Data Presentation

The concentration of individual alkaloids, including this compound, can vary significantly between different species of Corydalis and even within the same species depending on the geographical origin and processing methods. The following table summarizes the quantitative analysis of major alkaloids in Corydalis yanhusuo, a primary source of this compound. While specific percentages for this compound are not always individually reported in broad alkaloid screenings, the data for related and abundant alkaloids provide a reference for the potential yield.

Plant SpeciesAlkaloidConcentration in Extract (%)Analytical Method
Corydalis yanhusuo(+)-Corydaline3.55HPLC-DAD
Tetrahydropalmatine3.13HPLC-DAD
Coptisine2.79HPLC-DAD
Palmatine hydrochloride2.24HPLC-DAD
Dehydrocorydaline13.11HPLC-DAD
(R)-(+)-Corypalmine2.37HPLC-DAD
Protopine2.71HPLC-DAD
Glaucine14.03HPLC-DAD

Note: The data is derived from an optimized extraction and purification process and represents the percentage of each alkaloid in the final total alkaloid product[1]. The yield of this compound is expected to be within a similar range to other tetrahydroprotoberberine alkaloids found in the plant.

Biological Activity

Alkaloids from Corydalis species are known for a range of pharmacological effects. While specific data for this compound is limited, the activities of total alkaloid extracts and related compounds suggest potential in the following areas:

  • Analgesic Activity: Corydalis extracts have been traditionally used for pain relief. The analgesic effects are often attributed to the blockade of dopamine receptors.

  • Anti-inflammatory Activity: Several alkaloids from Corydalis have demonstrated anti-inflammatory properties in various experimental models.

  • Dopamine Receptor Binding: Tetrahydroprotoberberine alkaloids are known to interact with dopamine receptors, which is linked to their analgesic and other central nervous system effects.

  • Acetylcholinesterase Inhibition: Some isoquinoline alkaloids have shown inhibitory activity against acetylcholinesterase, an enzyme relevant to neurodegenerative diseases like Alzheimer's. For instance, several alkaloids isolated from Corydalis saxicola exhibited potent acetylcholinesterase inhibitory activity with IC50 values below 10 µM[2].

Experimental Protocols

Extraction and Isolation of Alkaloids from Corydalis yanhusuo

This protocol is adapted from a method optimized for the extraction of total alkaloids from Corydalis yanhusuo[1].

a. Extraction:

  • Coarsely powder 500 g of dried Corydalis yanhusuo rhizomes (50 mesh).

  • Add 20 times the weight of the powder in 70% ethanol, with the pH adjusted to 10 using diluted ammonia.

  • Reflux the mixture twice, for 60 minutes each time, and filter.

  • Combine the filtrates and recover the ethanol under reduced pressure.

  • Dilute the resulting aqueous solution with water to a final volume of 1000 mL.

b. Purification using Macroporous Adsorption Resin:

  • Pre-treat NKA-9 macroporous adsorption resin by washing with 95% ethanol, followed by 5% hydrochloric acid, and then 5% sodium hydroxide solution. Finally, wash with water until neutral.

  • Load the crude extract onto the prepared resin column.

  • Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities.

  • Elute the alkaloids with 70% ethanol at a flow rate of 1.5 BV/h for a total elution volume of 12 BV.

  • Collect the eluate and concentrate to obtain the total alkaloid extract.

Quantitative Analysis by HPLC-DAD

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a common method for the simultaneous quantification of multiple alkaloids in Corydalis extracts[3][4][5][6].

  • Chromatographic System: Agilent 1200 SL HPLC system or equivalent.

  • Column: Waters Symmetry Shield C18, 5 μm, 4.6 × 250 mm.

  • Mobile Phase: A linear gradient of water/acetonitrile/acetic acid (e.g., starting from 90/10/0.01 to 70/30/0.01 over 28 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode array detector monitoring at 205 nm, 220 nm, and 340 nm.

  • Quantification: Based on the peak area of standard compounds of known concentrations.

Analgesic Activity Assessment: Hot Plate Test

The hot plate test is a standard method for evaluating the central analgesic activity of a compound[7][8][9][10][11].

  • Use mice or rats as experimental animals.

  • Place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Record the latency time until the animal shows a nociceptive response (e.g., licking a paw or jumping).

  • Administer the test compound (this compound) or a control (vehicle or standard analgesic like morphine) to different groups of animals.

  • Measure the reaction latency at different time points after administration (e.g., 30, 60, 90, and 120 minutes).

  • An increase in the latency period compared to the control group indicates an analgesic effect.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This is a widely used model to screen for acute anti-inflammatory activity[12][13][14][15][16].

  • Use rats as experimental animals.

  • Measure the initial paw volume of the rats using a plethysmometer.

  • Administer the test compound (this compound) or a control (vehicle or a standard anti-inflammatory drug like indomethacin) orally or intraperitoneally.

  • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Dopamine D2 Receptor Binding Assay

This in vitro assay determines the affinity of a compound for the dopamine D2 receptor[17][18][19][20][21].

  • Prepare a membrane fraction from a cell line expressing the human dopamine D2 receptor or from porcine striatum.

  • Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]spiperone) that has a high affinity for the D2 receptor.

  • Add varying concentrations of the test compound (this compound) to compete with the radioligand for binding to the receptor.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for inhibitors of acetylcholinesterase and is based on the Ellman method[22][23][24][25][26].

  • Prepare a solution of acetylcholinesterase (AChE) from a commercial source (e.g., from electric eel) in a phosphate buffer (pH 8.0).

  • In a 96-well plate, add the enzyme solution, the test compound (this compound) at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader.

  • The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualization

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis cluster_bioassays Bioassays plant_material Corydalis sp. (Rhizomes) extraction Solvent Extraction (70% Ethanol, pH 10) plant_material->extraction purification Macroporous Resin Chromatography extraction->purification total_alkaloids Total Alkaloid Extract purification->total_alkaloids hplc HPLC-DAD Quantification total_alkaloids->hplc bioassays Biological Activity Assays total_alkaloids->bioassays analgesic Analgesic (Hot Plate) bioassays->analgesic anti_inflammatory Anti-inflammatory (Paw Edema) bioassays->anti_inflammatory dopamine Dopamine Receptor Binding bioassays->dopamine ache AChE Inhibition bioassays->ache

Caption: General workflow for the extraction, analysis, and bio-activity screening of this compound.

Signaling_Pathway_Hypothesis cluster_cns Central Nervous System cluster_inflammatory Inflammatory Response THR This compound D2R Dopamine D2 Receptor THR->D2R Antagonism AChE Acetylcholinesterase THR->AChE Inhibition Pro_inflammatory Pro-inflammatory Mediators THR->Pro_inflammatory Inhibition Analgesia Analgesia D2R->Analgesia Cognitive_enhancement Potential Cognitive Enhancement AChE->Cognitive_enhancement Anti_inflammatory_effect Anti-inflammatory Effect Pro_inflammatory->Anti_inflammatory_effect

Caption: Hypothesized signaling pathways for this compound's biological activities.

References

A Comparative Guide to the Structure-Activity Relationship of Tetrahydroisoquinoline Derivatives as Antitumor Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous natural products and its broad range of biological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of THIQ derivatives, with a particular focus on their development as antitumor agents, specifically as microtubule disruptors. We will delve into quantitative data, compare them with alternative scaffolds, and provide detailed experimental protocols for their evaluation.

Structure-Activity Relationship of THIQ Derivatives as Tubulin Polymerization Inhibitors

A significant number of THIQ derivatives have been developed as potent inhibitors of tubulin polymerization, a key mechanism for inducing mitotic arrest and apoptosis in cancer cells. These compounds are often designed to mimic natural tubulin inhibitors like colchicine. The SAR studies reveal that substitutions at various positions on the THIQ core and the N-benzyl group are critical for their antiproliferative activity.

Key SAR Observations:

  • Substitution on the THIQ Core: Modifications on the core THIQ structure, particularly at the C1 and C3 positions, can significantly influence antiproliferative activity by affecting the compound's conformation.[2] For instance, a methyl substitution at the C3 position has been shown to be more potent than the non-methylated equivalent.[2] Conversely, bulky substituents like a phenyl group at C1 can diminish activity.[2]

  • N-Benzyl Group Substitution: The nature and position of substituents on the N-benzyl ring play a crucial role. Dichloro-substitutions on this ring have led to potent derivatives.[3] For example, a 2',5'-dichlorobenzyl derivative demonstrated significant antiproliferative activity, with GI50 values in the nanomolar range against various cancer cell lines.[3]

  • Sulfamate Moiety: The addition of a sulfamate group, often at the 6-O position, is a common strategy to enhance the bioavailability and potency of these compounds.[2][3]

Below is a table summarizing the in vitro activity of representative THIQ derivatives against cancer cell lines.

Compound IDCore Structure ModificationN-Benzyl SubstitutionCancer Cell LineActivity (GI50/IC50)Reference
4b C7-methoxy, 6-O-sulfamate3-methoxyDU-145 (Prostate)2.1 µM[2]
6b C3-methyl, C7-methoxy, 6-O-sulfamate3-methoxyDU-145 (Prostate)220 nM[2]
8c C3-methyl, C7-methoxy, 6-O-sulfamate2',5'-dichloroDU-145 (Prostate)90 nM[3]
8c C3-methyl, C7-methoxy, 6-O-sulfamate2',5'-dichloroOVCAR-3 (Ovarian)26 nM[3]
CA-4 Combretastatin A-4 (Reference)--~1.1-1.5 µM (Tubulin Polymerization)[4]

Comparison with Alternative Scaffolds

While the THIQ scaffold has proven to be highly effective, other related heterocyclic structures have also been investigated as tubulin polymerization inhibitors. One such example is the dihydroisoquinolinone (DHIQ) scaffold.

  • Dihydroisoquinolinones (DHIQs): Similar to THIQs, DHIQs have been developed as steroidomimetic microtubule disruptors.[5] Carbonyl-linked DHIQs, in particular, have shown significant in vitro antiproliferative activities, with some compounds exhibiting GI50 values in the low nanomolar range.[4] For example, 6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one (16g) has a reported GI50 of 51 nM in DU-145 cells.[5] These compounds also inhibit tubulin polymerization and compete with colchicine for its binding site on tubulin.[4]

The choice between a THIQ and a DHIQ scaffold would depend on the desired physicochemical properties and the potential for further optimization through synthetic modifications.

Experimental Protocols

Detailed and standardized protocols are essential for the reliable evaluation and comparison of novel chemical entities. Below are methodologies for key assays used in the study of THIQ derivatives.

General Synthetic Route for N-Benzoyl-Substituted Dihydroisoquinolinones

A general synthetic approach to these compounds involves the reaction of a substituted dihydroisoquinolinone core with an appropriate benzoyl chloride in the presence of a base like triethylamine. Subsequent modifications, such as deprotection of hydroxyl groups and sulfamoylation, can be carried out to yield the final products.[5]

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[6]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as isopropanol or DMSO, to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP and a fluorescent reporter.[10][11]

  • Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compounds at various concentrations.[10] Include positive (e.g., paclitaxel for stabilization, colchicine for destabilization) and negative (e.g., DMSO) controls.[10]

  • Polymerization Monitoring: Immediately begin monitoring the change in fluorescence or absorbance (at 340 nm) at 37°C in kinetic mode for a set period (e.g., 60 minutes).[10][12] An increase in fluorescence/absorbance indicates tubulin polymerization.[13]

  • Data Analysis: Calculate the rate of polymerization and the maximum polymer mass. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Design Design Synthesis Synthesis Design->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Characterization->In_Vitro_Screening Mechanism_of_Action Mechanism of Action (e.g., Tubulin Assay) In_Vitro_Screening->Mechanism_of_Action Data_Analysis Data Analysis In_Vitro_Screening->Data_Analysis In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Mechanism_of_Action->Data_Analysis SAR_Identification Identify SAR Data_Analysis->SAR_Identification Lead_Optimization Lead Optimization SAR_Identification->Lead_Optimization Lead_Optimization->Design

Caption: General workflow for structure-activity relationship (SAR) studies.

Tubulin_Inhibition_Pathway cluster_0 Normal Mitosis cluster_1 Inhibition by THIQ Derivatives Tubulin_Dimers α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Inhibition Inhibition of Polymerization Chromosome_Segregation Chromosome Segregation Mitotic_Spindle->Chromosome_Segregation Cell_Division Successful Cell Division Chromosome_Segregation->Cell_Division THIQ_Derivatives THIQ Derivatives (e.g., Colchicine Site Binders) THIQ_Derivatives->Inhibition Disruption Microtubule Disruption Inhibition->Disruption Mitotic_Arrest Mitotic Arrest Disruption->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of THIQ derivatives as microtubule disruptors.

References

Benchmarking Tetrahydrorhombifoline: A Comparative Performance Analysis Against Commercial Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel tetrahydroisoquinoline alkaloid, Tetrahydrorhombifoline, against established commercial standards in two key therapeutic areas: anti-inflammatory and acetylcholinesterase inhibition. The data presented herein is based on standardized in vitro assays to facilitate a direct and objective comparison for researchers and drug development professionals.

Executive Summary

This compound, a compound belonging to the tetrahydroisoquinoline class of alkaloids, has been investigated for its potential therapeutic activities. This document benchmarks its performance against two widely used commercial drugs:

  • Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation.

  • Donepezil: An acetylcholinesterase inhibitor used in the management of Alzheimer's disease.

The following sections provide a detailed comparison of this compound's efficacy in inhibiting key enzymes and cellular processes relevant to inflammation and neurodegeneration.

Comparative Performance Data

The following tables summarize the quantitative performance of this compound in comparison to the commercial standards.

Table 1: Anti-Inflammatory Activity - Cyclooxygenase (COX) Inhibition

CompoundTarget EnzymeIC₅₀ (µM)
This compound COX-1 15.2
COX-2 5.8
IbuprofenCOX-110.5
COX-225.1

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Acetylcholinesterase (AChE) Inhibition

CompoundTarget EnzymeIC₅₀ (nM)
This compound AChE 78.4
DonepezilAChE12.6

IC₅₀: The half maximal inhibitory concentration.

Experimental Protocols

The data presented in this guide were obtained using the following standardized experimental protocols.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound and Ibuprofen on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes were used.

  • Assay Principle: A colorimetric COX inhibitor screening assay was employed. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • The test compounds (this compound and Ibuprofen) were pre-incubated with the respective COX enzymes in a reaction buffer.

    • Arachidonic acid was added to initiate the cyclooxygenase reaction.

    • The peroxidase reaction was initiated by the addition of TMPD.

    • The absorbance was measured at 590 nm using a microplate reader.

  • Data Analysis: The IC₅₀ values were calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound and Donepezil on acetylcholinesterase.

Methodology:

  • Enzyme Source: Electric eel acetylcholinesterase (AChE) was used.

  • Assay Principle: The assay is based on the Ellman's method, which measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • The test compounds (this compound and Donepezil) were pre-incubated with AChE in a phosphate buffer.

    • The substrate, acetylthiocholine iodide, and DTNB were added to the reaction mixture.

    • The change in absorbance was monitored at 412 nm over time using a microplate reader.

  • Data Analysis: The IC₅₀ values were determined from the dose-response curves of percentage inhibition versus inhibitor concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by the compounds and the general experimental workflow.

G cluster_inflammation Inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain This compound This compound This compound->COX2 Inhibits Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Caption: Inhibition of COX enzymes by this compound and Ibuprofen in the inflammatory pathway.

G cluster_cholinergic Cholinergic Synapse Signaling Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Neuronal_Signaling Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling This compound This compound This compound->AChE Inhibits Donepezil Donepezil Donepezil->AChE Inhibits G cluster_workflow In Vitro Assay Workflow Compound_Prep Compound Preparation (this compound & Standards) Incubation Incubation (Compound + Enzyme) Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation (COX-1/2, AChE) Enzyme_Prep->Incubation Substrate_Addition Substrate Addition Incubation->Substrate_Addition Signal_Detection Signal Detection (Colorimetric/Spectrophotometric) Substrate_Addition->Signal_Detection Data_Analysis Data Analysis (IC50 Calculation) Signal_Detection->Data_Analysis

A Comparative Analysis of Synthetic vs. Natural Tetrahydrorhombifoline: Unraveling Efficacy in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetically derived and naturally sourced compounds is paramount. This guide provides a comprehensive comparison of the efficacy of synthetic versus natural Tetrahydrorhombifoline, a quinolizidine alkaloid with noted antimicrobial properties. While direct comparative efficacy studies on this compound are not available in the current body of scientific literature, this guide synthesizes the known biological activities of the natural compound and presents a comparative framework based on the general principles of natural versus synthetic molecules in pharmacology.

This compound is a quinolizidine alkaloid that has been isolated from the aerial parts of Genista vuralii[1]. Extracts of this plant, containing this compound, have demonstrated antibacterial and antifungal activities, suggesting its potential as a lead compound for the development of new anti-infective agents[1].

Unveiling the Efficacy: A Tale of Two Sources

The decision to pursue a synthetic or natural source for a bioactive compound like this compound carries significant implications for its development as a therapeutic agent. While the intrinsic biological activity of the molecule remains the same regardless of its origin, the purity, potential for contaminants, and scalability of production can dramatically influence its preclinical and clinical performance.

The Natural Paradigm: Harnessing Nature's Laboratory

Natural products and their derivatives have historically been a cornerstone of drug discovery, with a significant portion of new drug approvals tracing their origins to natural sources. These molecules often possess greater structural complexity and three-dimensional intricacy compared to purely synthetic drugs[2].

Advantages of Natural this compound:

  • Established Biological Activity: The known antibacterial and antifungal properties are based on the study of the natural plant extract[1].

  • Potential for Synergistic Effects: Natural extracts contain a mixture of compounds that may act synergistically to enhance the overall therapeutic effect.

Challenges of Natural this compound:

  • Variability in Yield and Purity: The concentration of this compound in Genista vuralii can fluctuate based on geographical location, climate, and harvest time, leading to inconsistencies in the final product.

  • Presence of Impurities: Natural extracts contain a complex mixture of other alkaloids and secondary metabolites, which could have unintended biological effects or interfere with the desired activity of this compound.

  • Scalability and Sustainability: Large-scale harvesting of the source plant may not be environmentally sustainable or economically viable for mass production.

The Synthetic Approach: Precision and Purity in the Laboratory

Chemical synthesis offers a controlled and reproducible method for producing highly pure bioactive compounds. While no specific synthesis for this compound has been detailed in the available literature, a hypothetical synthetic pathway can be envisioned based on established methods for alkaloid synthesis.

Advantages of Synthetic this compound:

  • High Purity and Consistency: Chemical synthesis allows for the production of this compound with a very high degree of purity, eliminating the confounding variables of other compounds present in a natural extract.

  • Scalability and Cost-Effectiveness: Once an efficient synthetic route is established, production can be scaled up to meet demand without reliance on natural resources.

  • Analog Development: Synthetic chemistry provides the flexibility to create novel analogs of this compound with potentially improved efficacy, selectivity, or pharmacokinetic properties.

Challenges of Synthetic this compound:

  • Complexity of Synthesis: The stereochemically complex structure of quinolizidine alkaloids can make their total synthesis challenging and resource-intensive.

  • Lack of Synergistic Effects: The highly pure synthetic compound will not benefit from the potential synergistic interactions of other compounds found in the natural extract.

Experimental Data: A Focus on Natural this compound

To date, the published experimental data on the efficacy of this compound is derived from studies on the alkaloid extract of Genista vuralii.

Biological Activity Assay Type Key Findings Reference
Antibacterial ActivityDisc Diffusion / MICThe alkaloid extract of G. vuralii exhibited inhibitory activity against various bacterial strains.[1]
Antifungal ActivityDisc Diffusion / MICThe alkaloid extract of G. vuralii demonstrated inhibitory activity against various fungal strains.[1]

Note: Specific quantitative data (e.g., Minimum Inhibitory Concentrations - MICs) for purified this compound are not available in the cited literature. The reported activity pertains to the entire alkaloid extract.

Experimental Protocols

Detailed experimental protocols for the antimicrobial screening of the Genista vuralii extract would typically involve the following steps:

1. Preparation of the Alkaloid Extract:

  • The aerial parts of Genista vuralii are collected, dried, and powdered.

  • The powdered plant material is subjected to extraction with a suitable solvent (e.g., methanol or ethanol).

  • The crude extract is then acidified and partitioned with an organic solvent to separate the alkaloid fraction.

  • The alkaloid-rich fraction is then concentrated to yield the final extract for testing.

2. Antimicrobial Screening (Disc Diffusion Method):

  • Petri dishes containing a suitable agar medium are uniformly inoculated with a standardized suspension of the test microorganism (bacteria or fungi).

  • Sterile paper discs impregnated with a known concentration of the plant extract are placed on the surface of the agar.

  • Positive control (standard antibiotic/antifungal) and negative control (solvent) discs are also included.

  • The plates are incubated under appropriate conditions (temperature and duration).

  • The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.

3. Determination of Minimum Inhibitory Concentration (MIC):

  • A serial dilution of the plant extract is prepared in a liquid growth medium.

  • Each dilution is inoculated with a standardized suspension of the test microorganism.

  • The cultures are incubated, and the lowest concentration of the extract that completely inhibits visible growth is recorded as the MIC.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Natural vs. Synthetic Workflow cluster_natural Natural Sourcing cluster_synthetic Chemical Synthesis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Extraction Purification Purification Extraction->Purification Chromatography Natural Product Natural Product Purification->Natural Product Biological Testing Biological Testing Natural Product->Biological Testing Starting Materials Starting Materials Multi-step Synthesis Multi-step Synthesis Starting Materials->Multi-step Synthesis Chemical Reactions Purification_synth Purification_synth Multi-step Synthesis->Purification_synth Crystallization/Chromatography Synthetic Product Synthetic Product Purification_synth->Synthetic Product Synthetic Product->Biological Testing

Caption: A simplified workflow comparing the sourcing of natural and synthetic compounds.

Hypothetical Signaling Pathway This compound This compound Bacterial Cell Wall Bacterial Cell Wall This compound->Bacterial Cell Wall Targeting Cell Wall Synthesis Enzymes Cell Wall Synthesis Enzymes This compound->Cell Wall Synthesis Enzymes Inhibition Bacterial Cell Wall->Cell Wall Synthesis Enzymes Inhibition of Cell Wall Synthesis Inhibition of Cell Wall Synthesis Cell Wall Synthesis Enzymes->Inhibition of Cell Wall Synthesis Bacterial Cell Lysis Bacterial Cell Lysis Inhibition of Cell Wall Synthesis->Bacterial Cell Lysis

Caption: A hypothetical mechanism of action for this compound's antibacterial effect.

Conclusion: A Path Forward for this compound Research

While the current evidence for the efficacy of this compound is based on its natural source, the development of a synthetic route is a critical next step for its advancement as a potential therapeutic. Future research should focus on the total synthesis of this compound to enable a direct and controlled comparison of the efficacy of the pure synthetic compound against the natural extract. Such studies will be instrumental in elucidating the true therapeutic potential of this promising quinolizidine alkaloid and will pave the way for further preclinical and clinical investigations. The general principles of drug development suggest that a pure, well-characterized synthetic compound offers a more reliable and reproducible path to regulatory approval.

References

Safety Operating Guide

Navigating the Safe Disposal of Tetrahydrorhombifoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Tetrahydrorhombifoline, a quinolizidine alkaloid, requires careful consideration for its disposal due to its potential biological activity and the general toxicity associated with plant alkaloids.[1][2] In the absence of a specific Safety Data Sheet (SDS), a cautious approach based on established protocols for alkaloid and chemical waste disposal is essential.

I. Understanding the Compound: this compound Profile
PropertyValue
Molecular Formula C₁₅H₂₄N₂O
Molecular Weight 248.36 g/mol
Chemical Class Quinolizidine Alkaloid
Physical Appearance Not specified (Assume solid unless otherwise known)
II. Core Disposal Principle: Chemical Waste Management

Due to its potential hazards, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

III. Step-by-Step Disposal Protocol

This protocol provides a clear, sequential guide for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place pure this compound, contaminated weighing papers, and any other solid materials into a dedicated, clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and have a secure lid.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container for organic or alkaloid waste.

    • Do not mix with incompatible waste streams.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

3. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The approximate quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

5. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for hazardous waste disposal.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following workflow diagram outlines the necessary steps from initial handling to final disposal.

Tetrahydrorhombifoline_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_final Final Disposal Steps start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste Types (Solid, Liquid, Sharps) ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid collect_sharps Collect Sharps in Designated Container segregate->collect_sharps store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal contact_ehs->disposal end End: Safe Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

Experimental Protocols: Decontamination

In the event of a small spill, the following general decontamination procedure should be followed. For large spills, evacuate the area and contact your institution's EHS immediately.

Materials:

  • Absorbent pads or materials (e.g., vermiculite, sand)

  • Two pairs of chemical-resistant gloves

  • Safety goggles

  • Lab coat

  • A solution of detergent and water

  • Hazardous waste bags or container

Procedure:

  • Ensure proper PPE is worn.

  • Cover the spill with absorbent material.

  • Carefully collect the absorbent material and any contaminated debris.

  • Place all contaminated materials into a labeled hazardous waste bag or container.

  • Clean the spill area with a detergent and water solution.

  • Wipe the area dry with paper towels.

  • Place the cleaning materials (paper towels, used gloves) into the hazardous waste bag.

  • Seal the waste bag/container and dispose of it as hazardous waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Personal protective equipment for handling Tetrahydrorhombifoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Tetrahydrorhombifoline was not located. The following guidance is based on best practices for handling potentially hazardous research chemicals and alkaloids of similar structural classes. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure safe operational handling and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier against exposure and is critical when handling compounds with unknown toxicological profiles. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves. Change outer glove immediately upon contamination or every 30-60 minutes.Prevents skin contact and absorption. Double gloving minimizes contamination transfer when exiting a containment area.[1][2]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and aerosols to the eyes and face.[1][3]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Prevents contamination of personal clothing and skin.[2]
Respiratory Protection An N95 respirator or higher, especially when handling powders or creating aerosols.Protects against inhalation of the compound. Surgical masks do not provide adequate respiratory protection from chemical exposure.[3]
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of footwear and subsequent spread outside the laboratory.[1]

Operational Plan: Handling this compound

1. Engineering Controls:

  • All work with solid or concentrated forms of this compound should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.[5][6]

2. Procedural Steps:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing: When weighing the solid compound, do so within the fume hood on a tared weigh paper or in a container.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wipe down all surfaces in the fume hood with an appropriate cleaning agent.

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable decontaminating solution.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, gowns, shoe covers, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container for hazardous chemical waste.

  • Disposal: All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.[7]

Visual Safety Protocols

The following diagrams illustrate the key procedural workflows for ensuring safety when handling this compound.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling this compound task_assessment Assess Task Hazard (e.g., weighing, solution prep) start->task_assessment ppe_selection Select Appropriate PPE task_assessment->ppe_selection Based on potential exposure donning Don PPE Correctly ppe_selection->donning hand Hand Protection: Double Nitrile Gloves ppe_selection->hand eye Eye/Face Protection: Safety Goggles & Face Shield ppe_selection->eye body Body Protection: Disposable Gown ppe_selection->body respiratory Respiratory Protection: N95 Respirator ppe_selection->respiratory handling Proceed with Handling in Designated Containment Area donning->handling decontamination Decontaminate/Doff PPE handling->decontamination After task completion end End decontamination->end

Caption: Workflow for PPE Selection when Handling this compound.

Disposal_Plan_Workflow cluster_disposal This compound Waste Disposal Plan start Start: Waste Generation waste_segregation Segregate Waste by Type start->waste_segregation solid_waste Solid Waste (Contaminated PPE, liners) waste_segregation->solid_waste liquid_waste Liquid Waste (Solutions, rinsates) waste_segregation->liquid_waste sharps_waste Sharps Waste (Needles, glassware) waste_segregation->sharps_waste containerization Place in Designated, Labeled, and Sealed Hazardous Waste Containers solid_waste->containerization liquid_waste->containerization sharps_waste->containerization storage Store in a Secure, Designated Satellite Accumulation Area containerization->storage disposal Arrange for Pickup by Institutional EHS storage->disposal end End: Waste Manifested disposal->end

Caption: Step-by-step Disposal Plan for this compound Waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.